Rifabutin-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H62N4O11 |
|---|---|
Molecular Weight |
854.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14+,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1/i1D3,2D3,22D |
InChI Key |
ZWBTYMGEBZUQTK-NJTKEUPPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CN1CCC2(CC1)NC3=C4C5=C(C(=NC(=O)/C(=C/C=C/[C@@H]([C@@H]([C@H]([C@H]([C@H]([C@@H]([C@@H]([C@H](/C=C/O[C@@]6(C(=O)C4=C(O6)C(=C5O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)C3=N2)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Rifabutin-d7: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rifabutin-d7, a deuterated analog of the antibiotic Rifabutin. It details its primary application in research as an internal standard for the highly sensitive and specific quantification of Rifabutin in complex biological matrices. This guide is intended to be a valuable resource for researchers in pharmacology, drug metabolism, and clinical trial sample analysis, offering detailed experimental protocols and insights into its use.
Introduction to this compound
This compound is a stable isotope-labeled version of Rifabutin, a semi-synthetic ansamycin antibiotic.[1] Rifabutin is a key therapeutic agent used in the treatment of mycobacterial infections, most notably for the prophylaxis and treatment of Mycobacterium avium complex (MAC) disease, particularly in immunocompromised individuals such as those with HIV/AIDS.[2][3] It functions by inhibiting the DNA-dependent RNA polymerase in susceptible bacteria.[3]
The core utility of this compound in a research setting lies in its role as an internal standard for quantitative bioanalysis.[4][5] Its chemical structure is identical to that of Rifabutin, with the exception of seven deuterium atoms replacing seven hydrogen atoms. This isotopic labeling results in a higher molecular weight, allowing it to be distinguished from the unlabeled (endogenous or administered) Rifabutin by mass spectrometry (MS), while exhibiting nearly identical chemical and physical properties, such as extraction recovery and chromatographic retention time.[4] This makes it an ideal tool for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic and drug metabolism studies.[6]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in analytical method development.
| Property | Value | Reference |
| Chemical Formula | C₄₆H₅₅D₇N₄O₁₁ | [4] |
| Molecular Weight | 854.1 g/mol | [4] |
| CAS Number | 2747918-39-2 | [4] |
| Appearance | Red Solid | |
| Purity | ≥99% deuterated forms (d₁-d₇) | |
| Storage | -20°C | [4] |
Primary Use in Research: Internal Standard in LC-MS/MS
The principal application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Rifabutin in biological samples such as plasma, serum, and breast milk.[4][7][8]
Rationale for Use
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement during the electrospray ionization (ESI) process in the mass spectrometer. Since this compound co-elutes with Rifabutin and experiences the same matrix effects, the ratio of their signals remains constant, leading to more accurate quantification.[4]
-
Compensation for Sample Loss: During the multi-step sample preparation process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), some of the analyte may be lost. This compound is added at the beginning of this process and is assumed to be lost at the same rate as Rifabutin, thus correcting for these variations.
-
Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, the precision and accuracy of the analytical method are significantly improved, which is a critical requirement for regulatory submissions.[9][10]
Experimental Protocol: Quantification of Rifabutin in Human Plasma
The following is a detailed methodology for a typical LC-MS/MS assay for the quantification of Rifabutin in human plasma using this compound as an internal standard. This protocol is based on established and validated methods.[4][7]
Materials and Reagents
-
Rifabutin analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Sample Preparation
-
Thawing: Thaw frozen human plasma samples and quality control (QC) samples at room temperature.
-
Spiking: To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (e.g., at a concentration of 1 µg/mL).
-
Protein Precipitation: Add 300 µL of a protein precipitation solution (e.g., acetonitrile:methanol 1:1, v/v) to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | Agilent 1200 HPLC or equivalent |
| Column | Poroshell 120 EC-C18 (4.6 mm × 50 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile:Methanol (1:1, v/v) |
| Gradient | Isocratic elution with 30% A and 70% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Run Time | 3 minutes |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | AB Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Turbo) | 50 psi |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
Mass Spectrometry Transitions (MRM)
The following table summarizes the precursor and product ion transitions for Rifabutin and this compound.[4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (V) | Collision Cell Exit Potential (V) |
| Rifabutin | 847.5 | 815.5 | 85 | 106 | 10 | 29 | 48 |
| This compound | 855.5 | 823.6 | 85 | 106 | 10 | 31 | 52 |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study sample analysis using this compound.
Caption: Workflow for pharmacokinetic sample analysis using this compound.
Rifabutin Metabolism Pathway
Rifabutin is primarily metabolized in the liver and intestines. The following diagram illustrates the main metabolic pathways.[11][12]
Caption: Major metabolic pathways of Rifabutin.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of Rifabutin. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy, precision, and robustness for reliable pharmacokinetic and drug metabolism studies. The detailed methodologies and data presented in this guide serve as a practical resource for the implementation of bioanalytical methods for Rifabutin, ultimately contributing to a better understanding of its clinical pharmacology and the development of safer and more effective therapeutic regimens.
References
- 1. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The clinical pharmacokinetics of rifabutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical Method Validation: FDA Finalizes Guidance From 2013 | RAPS [raps.org]
- 10. FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation | ACCP [accp1.org]
- 11. Metabolism of rifabutin in human enterocyte and liver microsomes: kinetic parameters, identification of enzyme systems, and drug interactions with macrolides and antifungal agents [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of rifabutin and its 25-desacetyl metabolite, LM565, by human liver microsomes and recombinant human cytochrome P-450 3A4: relevance to clinical interaction with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Rifabutin-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Rifabutin-d7, a deuterated analog of the antimycobacterial agent Rifabutin. The incorporation of deuterium offers a valuable tool for various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies.
Introduction to this compound
Rifabutin is a semi-synthetic antibiotic belonging to the ansamycin class, which functions by inhibiting DNA-dependent RNA polymerase in susceptible bacteria[1][2]. This compound is a stable isotope-labeled version of Rifabutin, where seven hydrogen atoms have been replaced by deuterium atoms[1]. This isotopic labeling increases the molecular weight of the compound without significantly altering its chemical properties.
The primary application of this compound is as an internal standard for the quantification of Rifabutin in biological matrices using mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS)[3][4]. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical method development, as it corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analysis[3]. Deuteration has also been explored for its potential to favorably alter the pharmacokinetic and metabolic profiles of drugs[1][2].
Physicochemical and Analytical Data
Quantitative data for this compound is summarized below. This information is critical for method development and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate-d7 | [5] |
| Synonyms | Ansamycin-d7, LM-427-d7 | [1] |
| Molecular Formula | C₄₆H₅₅D₇N₄O₁₁ | [1][4] |
| Molecular Weight | 854.05 g/mol | [1][2][5] |
| CAS Number | 2747918-39-2 | [1][6] |
| Unlabeled CAS | 72559-06-9 | [1][6] |
| Appearance | Brown to black or dark red solid | [1][7] |
| Purity | ≥95% (HPLC), ≥99% deuterated forms (d₁-d₇) | [4][6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1][2] |
Synthesis of this compound
While specific, detailed synthetic protocols for this compound are not publicly disclosed by commercial vendors, the synthesis can be inferred from established methods for creating Rifabutin analogs. The key step involves the condensation of 3-amino-4-iminorifamycin S with a deuterated piperidone derivative. The deuterium labels are located on the isobutyl group attached to the piperidine ring.
The general workflow involves preparing a deuterated version of 1-(isobutyl)piperidin-4-one and then reacting it with 3-amino-4-iminorifamycin S to form the final product.
Caption: Proposed synthetic workflow for this compound.
Characterization of this compound
A suite of analytical techniques is required to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Caption: General characterization workflow for this compound.
Table 2: Summary of Analytical Characterization Methods and Expected Results
| Technique | Purpose | Expected Observation / Result |
| ¹H NMR | Confirm structural integrity and location of deuterium labeling. | Absence of proton signals corresponding to the isobutyl group protons. Other signals should match the spectrum of unlabeled Rifabutin[8]. |
| ¹³C NMR | Confirm the carbon skeleton of the molecule. | The spectrum should be consistent with the structure of Rifabutin. Carbons bonded to deuterium may show triplet splitting and upfield shifts. |
| Mass Spectrometry | Determine molecular weight and confirm isotopic incorporation. | A molecular ion peak corresponding to the mass of this compound (e.g., m/z ~854.05 for [M+H]⁺) should be observed[1][4]. |
| HPLC | Assess chemical purity. | A single major peak indicating high purity (e.g., >95%)[6]. The retention time should be very similar to unlabeled Rifabutin. |
Detailed Experimental Protocols
The following are representative protocols for the characterization of this compound, adapted from validated methods for Rifabutin analysis[9][10].
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is based on a validated HPLC-DAD method for Rifabutin[9].
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[9].
-
Mobile Phase: Isocratic elution with a mixture of 0.5% Trifluoroacetic Acid in water and Acetonitrile (e.g., 30:70 v/v)[9].
-
Flow Rate: 1.2 mL/min[9].
-
Column Temperature: 28°C[9].
-
Detection Wavelength: 275 nm or 310 nm[9].
-
Sample Preparation:
-
Prepare a stock solution of this compound by dissolving 1 mg of the compound in 1 mL of methanol or acetonitrile.
-
Perform serial dilutions with the mobile phase to achieve a final concentration of approximately 20-50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10-20 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of the main peak and any impurities.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components, expressed as a percentage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol is designed to confirm the molecular weight of this compound.
-
Instrumentation: LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF).
-
LC Conditions:
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Full scan from m/z 200 to 1000 to detect the parent ion.
-
Capillary Voltage: ~3.5-4.5 kV.
-
Source Temperature: ~120-150°C.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approx. 1 µg/mL) in methanol or acetonitrile.
-
-
Procedure:
-
Inject the sample into the LC-MS system.
-
Acquire data in full scan mode.
-
Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺ (~854.1).
-
Confirm that the mass spectrum shows a prominent peak at the expected m/z, confirming the molecular weight of this compound.
-
Conclusion
The synthesis of this compound involves specialized chemical procedures using deuterated starting materials. Its subsequent characterization is crucial to ensure its identity, purity, and suitability for its intended use, primarily as a high-fidelity internal standard in quantitative bioanalysis. The combination of NMR, mass spectrometry, and chromatography provides a robust analytical workflow to validate the quality of this compound for demanding research and drug development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. veeprho.com [veeprho.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Rifabutin D7 | CAS No- 72559-06-9(unlabelled) | Simson Pharma Limited [simsonpharma.com]
- 6. This compound | CAS 2747918-39-2 | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. actascientific.com [actascientific.com]
- 10. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Certificate of Analysis and Quality Control of Rifabutin-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quality control parameters and analytical methodologies relevant to Rifabutin-d7, a deuterated internal standard crucial for the accurate quantification of the antibiotic Rifabutin in various biological matrices. This document outlines the typical specifications found on a Certificate of Analysis (CoA) and details the experimental protocols for key quality control tests.
This compound: An Overview
This compound is a stable isotope-labeled version of Rifabutin, a semi-synthetic ansamycin antibiotic. The incorporation of seven deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of pharmacokinetic and other quantitative studies involving Rifabutin.
Certificate of Analysis: Key Quality Parameters
A Certificate of Analysis for this compound provides essential information regarding its identity, purity, and quality. The following table summarizes the typical tests and specifications.
| Test Parameter | Specification | Typical Method |
| Appearance | Red to reddish-brown solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H-NMR, Mass Spectrometry |
| Purity (by HPLC) | ≥95.0% | HPLC-UV |
| Isotopic Purity | ≥98% Deuterated forms (d1-d7) | Mass Spectrometry |
| Mass Spectrum | Consistent with theoretical mass | ESI-MS |
| Residual Solvents | Meets USP <467> requirements | Headspace GC-MS |
| Heavy Metals | ≤20 ppm | ICP-MS |
| Loss on Drying | ≤1.0% | TGA or Karl Fischer |
| Storage Conditions | -20°C, protect from light | - |
Experimental Protocols for Quality Control
Detailed methodologies are essential for the accurate assessment of this compound quality. The following sections describe the protocols for the key analytical tests.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the chemical purity of this compound and to detect any related substances or impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol). A typical isocratic mobile phase could be a 50:50 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure no interfering peaks are present.
-
Inject the prepared this compound sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a powerful tool for confirming the identity and determining the isotopic purity of this compound.
-
Instrumentation: A mass spectrometer, typically a triple quadrupole or time-of-flight (TOF) instrument, coupled to an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan for identity confirmation and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for isotopic purity.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Procedure:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the full scan mass spectrum in positive ion mode. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound.
-
To assess isotopic purity, analyze the isotopic distribution of the molecular ion peak. The relative intensities of the ions corresponding to different numbers of deuterium atoms (d0 to d7) are measured to calculate the percentage of the d7 species.
-
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound by providing detailed information about the hydrogen atoms in the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve a small amount of the this compound sample in the chosen deuterated solvent.
-
Acquire the ¹H-NMR spectrum.
-
The spectrum should be consistent with the known structure of Rifabutin, with the notable absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium in the isobutyl group.
-
Visualizations
The following diagrams illustrate the mechanism of action of Rifabutin and a typical quality control workflow for this compound.
A Comprehensive Technical Guide to Rifabutin-d7: Commercial Availability, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Rifabutin-d7, a deuterated analog of the antibiotic Rifabutin. This document covers its commercial availability from various suppliers, detailed analytical methodologies for its use as an internal standard, and its mechanism of action. The information is intended to support researchers and professionals in drug development in their understanding and application of this stable isotope-labeled compound.
Commercial Suppliers and Availability
This compound is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The products are intended for research use only. Below is a summary of key information from prominent suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| MedChemExpress | HY-17025S | 98.39% | 500 µg, 1 mg | 2747918-39-2 |
| Simson Pharma Limited | - | Certificate of Analysis provided | Custom Synthesis | 72559-06-9 (unlabelled) |
| Cayman Chemical | - | ≥99% deuterated forms (d1-d7) | - | 2747918-39-2 |
| Pharmaffiliates | PA STI 078020 | - | Inquire for details | - |
| LGC Standards | TRC-R505002 | >95% (HPLC) | 0.5 mg, 5 mg | 2747918-39-2 |
Note: Pricing and lead times are subject to change and should be confirmed with the respective suppliers. Some suppliers may offer additional analytical data, such as NMR, HPLC, and mass spectrometry data, upon request or on their website.[1]
Synthesis and Characterization
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, the synthesis of deuterated organic molecules, including antibiotics, typically involves the use of deuterium-labeled reagents or catalysts in the final steps of the synthesis of the unlabeled compound or through hydrogen-isotope exchange reactions on the parent molecule.[2] For Rifabutin, this would likely involve the introduction of deuterium at the terminal isobutyl group of the piperidine side chain.
Characterization of this compound is crucial for its use as an internal standard. Suppliers like MedChemExpress provide analytical data, including 1H-NMR, RP-HPLC, and LC-MS, to confirm the identity, purity, and isotopic enrichment of their product.[1] Researchers should always request a certificate of analysis from the supplier to ensure the quality of the material.
Mechanism of Action
Rifabutin, and by extension this compound, exerts its antibacterial effect by inhibiting the bacterial DNA-dependent RNA polymerase. This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis. By binding to the β-subunit of the bacterial RNA polymerase, Rifabutin effectively blocks the elongation of the messenger RNA chain, leading to the cessation of protein synthesis and ultimately bacterial cell death. This mechanism is selective for bacterial RNA polymerase, with minimal effect on the mammalian counterpart, which accounts for its therapeutic utility.
Caption: Mechanism of action of this compound.
Experimental Protocols: Use of this compound as an Internal Standard
This compound is primarily used as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Rifabutin in biological matrices such as plasma and breast milk. The following is a representative protocol synthesized from published methodologies.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add 20 µL of this compound internal standard working solution (concentration will depend on the expected range of Rifabutin concentrations in the samples).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rifabutin: Precursor ion (Q1) m/z 847.5 → Product ion (Q3) m/z 456.3
-
This compound: Precursor ion (Q1) m/z 854.5 → Product ion (Q3) m/z 456.3
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
Collision Gas (CAD): Nitrogen, optimized for maximum signal intensity.
Note: These parameters are illustrative and may require optimization for different LC-MS/MS systems.
Caption: Experimental workflow for Rifabutin quantification.
References
A Technical Guide to the Solubility of Rifabutin-d7 in Common Laboratory Solvents
This guide provides a comprehensive overview of the solubility of Rifabutin-d7 for researchers, scientists, and professionals in drug development. It includes available solubility data, detailed experimental protocols for solubility determination, and diagrams illustrating key experimental workflows.
Introduction
This compound is the deuterated form of Rifabutin, a semisynthetic ansamycin antibiotic. It is primarily utilized as an internal standard for the quantification of Rifabutin in various biological matrices using mass spectrometry-based assays, such as GC-MS or LC-MS.[1][2] Understanding the solubility of this compound in common laboratory solvents is crucial for accurate stock solution preparation, sample handling, and the development of robust analytical methods.
Direct quantitative solubility data for this compound is limited. However, as an isotopologue of Rifabutin, its solubility characteristics are expected to be nearly identical to the parent compound. Therefore, this guide presents the solubility data for Rifabutin, which serves as a reliable proxy for this compound.
Data Presentation: Solubility of Rifabutin
The solubility of Rifabutin in various common laboratory solvents is summarized in the table below. This data has been compiled from multiple sources to provide a comprehensive reference.
| Solvent | Solubility Description | Quantitative Value (approx.) | Citation |
| Chloroform | Highly soluble / Soluble | - | [3][4] |
| Methanol | Soluble | - | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~ 30 mg/mL, >5 mg/mL | [5][6] |
| Dimethylformamide (DMF) | Soluble | ~ 30 mg/mL | [5] |
| Ethanol | Soluble / Sparingly soluble | ~ 30 mg/mL | [4][5] |
| Water | Very slightly soluble / Minimally soluble | 0.19 g/L (0.19 mg/mL) | [4][6] |
| 1:1 Ethanol:PBS (pH 7.2) | Sparingly soluble | ~ 0.5 mg/mL | [5] |
Note: The qualitative descriptions and quantitative values are taken from different sources and may reflect different experimental conditions. For this compound specifically, it is described as being slightly soluble in methanol and chloroform.[1][2]
Experimental Protocols
The determination of solubility is a fundamental experiment in pharmaceutical sciences. The "shake-flask" method is the gold standard for determining equilibrium (thermodynamic) solubility due to its reliability.[7][8]
Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
This protocol outlines the general steps for determining the equilibrium solubility of a compound like this compound.
Objective: To determine the saturated concentration of a compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid form)
-
Solvent of interest (e.g., methanol, DMSO, water)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable containers with secure caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Methodology:
-
Preparation: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains after equilibrium is reached.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[8] The time required to reach equilibrium should be determined in preliminary experiments by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until the concentration no longer increases.[8]
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples or filter the supernatant using a syringe filter. This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.
-
Sample Dilution: Accurately pipette an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[8]
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the workflow for the shake-flask method.
Caption: Workflow for the shake-flask solubility determination method.
Logical Relationship: this compound as an Internal Standard
This diagram shows the role of this compound in the quantitative analysis of Rifabutin.
Caption: Use of this compound as an internal standard for Rifabutin quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Rifabutin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Rifabutin | 72559-06-9 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. who.int [who.int]
Methodological & Application
Application Note: Quantification of Rifabutin in Human Plasma using LC-MS/MS with Rifabutin-d7 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rifabutin in human plasma. The assay utilizes a stable isotope-labeled internal standard, Rifabutin-d7, to ensure high accuracy and precision. The protocol employs a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Rifabutin.
Introduction
Rifabutin is a semi-synthetic antibiotic belonging to the rifamycin class of drugs.[1] It is primarily used in the treatment and prevention of mycobacterial infections, including tuberculosis, particularly in HIV-positive patients.[2][3] Due to its potential for drug-drug interactions and variability in patient metabolism, accurate monitoring of Rifabutin plasma concentrations is crucial for optimizing therapeutic outcomes and minimizing toxicity.[2][4] LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity.[1][5] The use of a stable isotope-labeled internal standard like this compound minimizes variability introduced during sample preparation and analysis, leading to more reliable results.[6]
Experimental
Materials and Reagents
-
Rifabutin and this compound reference standards were sourced from a reputable chemical supplier.
-
LC-MS/MS grade acetonitrile, methanol, and water were used throughout the experiment.
-
Formic acid and ammonium acetate were of analytical grade.
-
Drug-free human plasma (K2EDTA) was used for the preparation of calibration standards and quality control samples.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
Table 1: LC-MS/MS Instrumentation
| Component | Example Specification |
| HPLC System | Agilent 1200 HPLC or equivalent |
| Mass Spectrometer | API QTrap 4000 MS/MS system or equivalent |
| Analytical Column | C18 column (e.g., 50 x 4.6 mm, 5 µm) |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
Chromatographic Conditions
Table 2: HPLC Parameters
| Parameter | Condition |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile |
| Gradient | Isocratic: 85% B |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Run Time | 3.5 minutes |
Mass Spectrometric Conditions
Table 3: Mass Spectrometer Parameters
| Parameter | Rifabutin | This compound (Internal Standard) |
| Ionization Mode | Positive ESI | Positive ESI |
| MRM Transition | m/z 847.7 → 815.4 | m/z 854.7 → 822.4 (representative) |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Declustering Potential | Optimized for specific instrument | Optimized for specific instrument |
Protocol
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rifabutin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Rifabutin stock solution in a mixture of methanol and acetonitrile (3:1, v/v) to create working standard solutions for calibration curve points.[6]
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 1 µg/mL in methanol.[6]
-
Calibration Standards (CS): Spike drug-free human plasma with the appropriate working standard solutions to prepare a series of calibration standards. A typical calibration curve range for Rifabutin is 1 to 1000 ng/mL.[2][3]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high). These are prepared from a separate weighing of the Rifabutin reference standard.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (unknown, CS, or QC) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (1 µg/mL).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Results and Discussion
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for Rifabutin in human plasma. A weighted linear regression (1/x²) was used for the calibration curve. The coefficient of determination (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio greater than 10.
Table 4: Calibration Curve and LLOQ Data
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Weighted Linear (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
| LLOQ | 1 ng/mL |
| Accuracy at LLOQ | Within ±20% of nominal concentration |
| Precision at LLOQ | ≤20% CV |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using the QC samples at three concentration levels. The results are summarized in Table 5. The percent deviation for accuracy and the coefficient of variation for precision were all within the acceptable limits as per FDA bioanalytical method validation guidelines.[7]
Table 5: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (% Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (% Bias) |
| Low | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 150 | < 15% | ± 15% | < 15% | ± 15% |
| High | 800 | < 15% | ± 15% | < 15% | ± 15% |
Recovery and Matrix Effect
The extraction recovery of Rifabutin from human plasma was determined to be consistent and reproducible across the different QC levels. The matrix effect was assessed and found to be minimal, indicating that the chosen sample preparation method effectively removes interfering endogenous components from the plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Rifabutin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple protein precipitation sample preparation and short chromatographic run time make this method suitable for high-throughput analysis in a research setting. The method has been validated according to regulatory guidelines and is fit for its intended purpose in pharmacokinetic and other clinical studies.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous LC-MS-MS Determination of Lopinavir and Rifabutin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Rifabutin-d7 as an Internal Standard in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifabutin is an antimycobacterial agent used in the treatment of tuberculosis, particularly in HIV-positive patients. Accurate quantification of rifabutin in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and ensure therapeutic efficacy while minimizing toxicity. The use of a stable isotope-labeled internal standard, such as Rifabutin-d7, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterium-labeled analog of the parent drug, mimics the analytical behavior of rifabutin, compensating for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the pharmacokinetic analysis of rifabutin in biological matrices.
Physicochemical Properties and Mass Spectrometric Parameters
A summary of the key physicochemical properties and optimized mass spectrometric parameters for rifabutin and this compound are presented in the table below. These parameters are essential for setting up an LC-MS/MS instrument for the quantitative analysis of rifabutin.
| Parameter | Rifabutin | This compound (Internal Standard) |
| Chemical Formula | C₄₆H₆₂N₄O₁₁ | C₄₆H₅₅D₇N₄O₁₁ |
| Molecular Weight | 847.0 g/mol | 854.1 g/mol |
| Precursor Ion (Q1) | m/z 847.5 | m/z 855.5 |
| Product Ion (Q3) | m/z 815.5 | m/z 823.6 |
| Isotopic Purity | N/A | >97% |
Table 1: Physicochemical and Mass Spectrometric Parameters.[1]
Experimental Protocols
Preparation of Stock and Working Solutions
a. Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of rifabutin and this compound reference standards.
-
Dissolve each standard in a separate 10 mL volumetric flask using methanol as the solvent.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Store stock solutions at -20°C.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions of rifabutin by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL by diluting the stock solution with the same solvent mixture.[1]
Sample Preparation from Human Plasma
This protocol utilizes a protein precipitation method, which is a rapid and effective technique for removing proteins from plasma samples prior to LC-MS/MS analysis.[2]
a. Materials:
-
Human plasma (K₂EDTA)
-
Rifabutin working standard solutions
-
This compound working internal standard solution (1 µg/mL)
-
Acetonitrile containing 0.1% trifluoroacetic acid (TFA)
-
Vortex mixer
-
Centrifuge (capable of 13,000 x g and 4°C)
b. Procedure:
-
Pipette 50 µL of plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 1 µg/mL this compound internal standard working solution to each tube (except for blank samples, to which 25 µL of methanol is added).
-
Vortex briefly to mix.
-
Add 150 µL of cold (4°C) acetonitrile with 0.1% TFA to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Incubate the samples at 4°C for 20 minutes.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Dilute the supernatant with 150 µL of water.[2]
-
The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for the analysis of rifabutin. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | |
| Analytical Column | Poroshell 120 EC-C18, 4.6 mm × 50 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic elution with 30% A and 70% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 3 minutes |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5000 V |
| Ion Source Temperature | 300°C |
| Nebulizer Gas | 40 arbitrary units |
| Turbo Gas | 40 arbitrary units |
| Curtain Gas | 30 arbitrary units |
| Collision Gas | 8 arbitrary units |
| Dwell Time | 100 ms |
Table 2: Recommended LC-MS/MS Conditions.[1]
Method Validation Parameters
A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical validation parameters and acceptance criteria.
| Validation Parameter | Typical Concentration Range | Acceptance Criteria |
| Linearity (r²) | 0.0150 – 1.50 µg/mL | ≥ 0.99 |
| Accuracy (% Bias) | LLOQ, Low, Mid, High QC | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | LLOQ, Low, Mid, High QC | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Low, Mid, High QC | Consistent, precise, and reproducible |
| Matrix Effect | Low and High QC | CV ≤ 15% |
| Stability | Bench-top, Freeze-thaw, Long-term | % Deviation within ±15% |
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria.
Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study of rifabutin.
Caption: Logical flow diagram for sample analysis and data processing.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of rifabutin in biological matrices for pharmacokinetic studies. The detailed protocols and parameters provided in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development. Adherence to these guidelines and proper method validation will ensure the generation of high-quality data that can be confidently used to characterize the pharmacokinetic profile of rifabutin.
References
- 1. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Rifabutin and Rifabutin-d7 in Biological Matrices using LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Rifabutin and its deuterated internal standard, Rifabutin-d7, in biological matrices. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development. The method utilizes a simple protein precipitation extraction procedure followed by rapid chromatographic separation, providing a high-throughput solution for researchers and scientists.
Introduction
Rifabutin is a semi-synthetic ansamycin antibiotic primarily used in the treatment of tuberculosis, particularly in HIV-positive patients. Accurate and precise quantification of Rifabutin in biological samples is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[1][2] Deuterated internal standards co-elute with the analyte and compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the method.[1][2] This document provides a detailed protocol for the chromatographic separation of Rifabutin and this compound, including sample preparation, LC-MS/MS conditions, and method validation parameters.
Experimental
Materials and Reagents
-
Rifabutin and this compound reference standards were of high purity (>95%).
-
LC-MS grade acetonitrile, methanol, and water were used.
-
Formic acid and ammonium formate were of analytical grade.
-
Human plasma (K2EDTA) was used as the biological matrix.
Sample Preparation
A protein precipitation method was employed for the extraction of Rifabutin and this compound from human plasma.
-
To 50 µL of plasma sample, add 25 µL of the working internal standard solution (this compound).
-
Add 150 µL of a precipitation solution (0.1% trifluoroacetic acid in acetonitrile) to each sample.
-
Vortex the samples for 1 minute to ensure thorough mixing.
-
Incubate the samples at 4°C for 20 minutes to facilitate complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Chromatographic Conditions
The chromatographic separation was achieved on a C18 reversed-phase column.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | ACE® C18, 3 x 100 mm, 3 µm particle size[3] |
| Mobile Phase | A: 0.5% Formic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic elution with 45% Acetonitrile[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 2 µL[3] |
| Column Temperature | 30°C[3] |
| Run Time | Approximately 4 minutes[3] |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Rifabutin: m/z 847.4 → 815.4this compound: m/z 854.4 → 822.4 |
| Curtain Gas | 35 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent chromatographic separation of Rifabutin and this compound. The use of a deuterated internal standard ensured the reliability of the quantification.
Method Validation
The method was validated according to the FDA guidelines for bioanalytical method validation.[3]
| Validation Parameter | Result |
| Linearity Range | 0.015 - 1.5 µg/mL in breast milk[4][5] |
| Correlation Coefficient (r²) | > 0.99 |
| Intra- and Inter-day Precision (%CV) | < 15%[3] |
| Accuracy (% Deviation) | Within ±15%[3] |
| Recovery | Consistent and reproducible |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Bioanalytical workflow for Rifabutin quantification.
Caption: Role of internal standard in quantification.
Conclusion
The LC-MS/MS method described provides a reliable and high-throughput approach for the quantitative analysis of Rifabutin in biological matrices. The use of this compound as an internal standard ensures the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of Rifabutin.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Preparing Calibration Curves with Rifabutin-d7
Introduction
Rifabutin is a semi-synthetic antibiotic with potent antimycobacterial properties, primarily used in the treatment of tuberculosis.[1][2] For quantitative bioanalysis, such as in pharmacokinetic studies, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a common and robust method. The use of a stable isotope-labeled internal standard (IS) is crucial for accurate and precise quantification, as it corrects for variations during sample preparation and analysis.[3] Rifabutin-d7, the deuterium-labeled analog of Rifabutin, is an ideal internal standard for this purpose.[1][4] This document provides a detailed protocol for the preparation of calibration curves for the quantification of Rifabutin using this compound as an internal standard.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. All reagents should be of analytical or HPLC grade.
| Material/Reagent | Supplier/Grade | Notes |
| Rifabutin | Reference Standard | Purity should be known for accurate stock preparation. |
| This compound | Reference Standard | Used as the internal standard.[3] |
| Methanol (MeOH) | HPLC or LC-MS Grade | Primary solvent for stock and working solutions.[5] |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | May be used for stock solutions and mobile phases.[6] |
| Formic Acid (FA) | Optima Grade | Often used as a mobile phase additive.[5] |
| Type I Water | Laboratory Prepared | For preparation of aqueous solutions and mobile phases.[5] |
| Biological Matrix | e.g., Human Plasma, Breast Milk | Drug-free matrix for preparing matrix-matched calibrators.[5][6] |
| Analytical Balance | For accurate weighing of reference standards. | |
| Volumetric Flasks | Class A | For preparation of stock and working solutions. |
| Micropipettes | Calibrated | For accurate dilutions. |
Experimental Protocol
This protocol outlines the steps for preparing stock solutions, intermediate working solutions, and the final calibration curve standards.
Preparation of Stock Solutions
The initial step is the accurate preparation of concentrated stock solutions for both the analyte (Rifabutin) and the internal standard (this compound).
-
Rifabutin Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of Rifabutin reference powder.
-
Transfer the powder to a 10 mL Class A volumetric flask.
-
Dissolve and bring to volume with methanol or acetonitrile.[6] Mix thoroughly until all solid is dissolved. This solution is the Primary Stock Solution.
-
-
This compound Internal Standard (IS) Stock Solution (e.g., 1 mg/mL):
-
Follow the same procedure as above, accurately weighing approximately 1 mg of this compound and dissolving it in a 1 mL Class A volumetric flask with methanol or acetonitrile.
-
Note: Stock solutions should be stored at an appropriate temperature, typically -20°C or -80°C, to ensure stability.
Preparation of Working Solutions and Calibration Standards
Serial dilutions are performed from the primary stock solutions to generate a range of concentrations for the calibration curve.
-
Rifabutin Intermediate/Working Solutions:
-
Prepare one or more intermediate stock solutions from the Primary Stock Solution to facilitate the creation of the final calibration standards. For example, dilute the 1 mg/mL primary stock 1:10 (100 µL into 900 µL of solvent) to create a 100 µg/mL working solution.
-
-
Serial Dilution for Calibration Standards:
-
Perform a series of dilutions from the working solution(s) to create calibration standards (STDs) that cover the desired analytical range. The calibration range for Rifabutin can vary depending on the application, with reported ranges including 0.0150–1.50 µg/mL and 3.91–1000 ng/mL.[6][7][8] An example dilution scheme is provided in the table below.
-
-
Internal Standard (IS) Working Solution:
-
Prepare a working solution of this compound at a constant concentration to be spiked into every sample (calibrators, quality controls, and unknowns). The concentration will depend on the sensitivity of the mass spectrometer and the expected analyte concentrations.
-
Preparation of Final Calibration Curve Samples
The final step involves combining the calibration standards with the internal standard and the biological matrix.
-
Spiking into Matrix:
-
Adding Internal Standard:
-
Add a fixed volume of the IS Working Solution to each tube containing the matrix-spiked calibrators.
-
-
Sample Processing:
Data Presentation
The following tables summarize the concentrations used in the preparation of a typical Rifabutin calibration curve.
Table 1: Example Preparation of Rifabutin Calibration Standards (Assuming a 1 mg/mL Primary Stock and a 10 µg/mL Working Solution)
| Standard ID | Concentration (ng/mL) | Volume of Working Solution (µL) | Final Volume with Solvent (µL) |
| STD 8 | 1500 | 150 of 10 µg/mL | 1000 |
| STD 7 | 1000 | 100 of 10 µg/mL | 1000 |
| STD 6 | 500 | 50 of 10 µg/mL | 1000 |
| STD 5 | 250 | 25 of 10 µg/mL | 1000 |
| STD 4 | 100 | 10 of 10 µg/mL | 1000 |
| STD 3 | 50 | 5 of 10 µg/mL | 1000 |
| STD 2 | 25 | 2.5 of 10 µg/mL | 1000 |
| STD 1 | 15 | 1.5 of 10 µg/mL | 1000 |
Table 2: Published Calibration Ranges for Rifabutin Analysis
| Matrix | Calibration Range | Internal Standard | Reference |
| Human Breast Milk | 0.0150–1.50 µg/mL | Deacetyl this compound | [6][7] |
| Human Plasma | 75–30,000 ng/mL | Rifabutin-(IS) | [5] |
| Human Plasma | 3.91–1000 ng/mL | 25-O-desacetylrifabutin | [8] |
Workflow Visualization
The following diagram illustrates the overall workflow for preparing calibration curve samples for LC-MS/MS analysis.
Caption: Workflow for preparing Rifabutin calibration curve samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized pharmacokinetic evaluation of different rifabutin doses in African HIV- infected tuberculosis patients on lopinavir/ritonavir-based antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Matrix effects in the quantification of Rifabutin with a deuterated internal standard.
Technical Support Center: Quantification of Rifabutin
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on managing matrix effects in the LC-MS/MS quantification of Rifabutin using a deuterated internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Rifabutin, focusing on the identification and mitigation of matrix effects.
Q1: My Rifabutin or internal standard (IS) peak area is inconsistent across different plasma/serum lots, or I'm observing poor signal reproducibility. How can I determine if this is a matrix effect?
A1: Inconsistent peak areas and poor reproducibility are classic signs of matrix effects, where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the analyte and/or the internal standard.[1] To confirm a matrix effect, you should perform a post-extraction addition experiment.[2][3] This involves comparing the analyte's signal in a clean solution (neat solvent) to its signal in an extracted blank matrix sample that has been spiked with the analyte after extraction. A significant difference between these signals confirms the presence of matrix effects.[4]
The logical workflow for troubleshooting this issue is as follows:
References
Rifabutin-d7 Technical Support Center: Troubleshooting Poor Peak Shape and Retention Time Shifts
Welcome to the technical support center for Rifabutin-d7 analysis. This resource is designed for researchers, scientists, and drug development professionals to address common chromatographic challenges encountered during the analysis of this compound, a deuterated internal standard for Rifabutin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues related to poor peak shape and retention time shifts.
Troubleshooting Guide: Question & Answer Format
This guide provides solutions to specific problems you may encounter during the HPLC or LC-MS/MS analysis of this compound.
Poor Peak Shape Issues
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for this compound can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase. Rifabutin is a basic compound with a pKa of approximately 3.31 (acidic) and 9.5 (basic), making it susceptible to interactions with residual silanols on C18 columns.[1]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of the basic functional group (piperidine ring, pKa ~9.5) to ensure it is fully protonated and minimize secondary interactions with silanols. A lower pH (e.g., pH 3-4) is generally recommended.[2] Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape.[3]
-
Check for Column Degradation: A loss of bonded phase or contamination of the column can expose active silanol groups.[4] If the column is old or has been used with aggressive mobile phases, consider flushing it according to the manufacturer's instructions or replacing it.
-
Use of a Guard Column: A guard column can help protect the analytical column from contaminants in the sample matrix that may cause peak tailing.[3]
-
Sample Overload: Injecting too much sample can lead to peak tailing.[5] Try reducing the injection volume or the concentration of your sample.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase.[6] Dissolving this compound in a strong solvent can cause peak distortion.
Q2: I am observing peak fronting for this compound. What could be the reason?
A2: Peak fronting is less common than tailing but can occur due to a few specific issues.
Troubleshooting Steps:
-
Sample Overload: Similar to peak tailing, injecting too high a concentration of the analyte can cause fronting.[5] Dilute your sample and reinject.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.[6] Prepare your sample in the initial mobile phase if possible.
-
Column Collapse: A void or collapse at the head of the column can lead to a distorted flow path and cause peak fronting.[2] This often results in a sudden drop in backpressure. Replacing the column is the only solution.
Q3: My this compound peak is broad. How can I improve its efficiency?
A3: Broad peaks can be a sign of several issues, from extra-column volume to on-column diffusion.
Troubleshooting Steps:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure all connections are made with the shortest possible length of appropriate internal diameter tubing.
-
Column Contamination or Age: A contaminated or old column can lead to a loss of efficiency and broader peaks.[7] Try cleaning the column as per the manufacturer's guidelines or replace it.
-
Mobile Phase Flow Rate: A flow rate that is too high or too low can reduce efficiency. Re-optimize the flow rate for your column dimensions and particle size.
-
Temperature Effects: Inconsistent column temperature can lead to peak broadening. Using a column oven to maintain a stable temperature is recommended.[7]
Retention Time Shift Issues
Q4: The retention time of my this compound peak is shifting to earlier times. What should I check?
A4: A gradual or sudden shift to earlier retention times can indicate a few problems with your HPLC system or method.
Troubleshooting Steps:
-
Increased Flow Rate: Check your pump for any leaks or malfunctions that might cause an increase in the flow rate.[8] Verify the flow rate using a calibrated flowmeter.
-
Change in Mobile Phase Composition: An unintentional increase in the proportion of the strong (organic) solvent in your mobile phase will decrease retention times.[8] Ensure your mobile phase is prepared correctly and that there is no issue with the pump's proportioning valves.
-
Column Degradation: Loss of the stationary phase over time can lead to decreased retention.[8] This is often accompanied by poor peak shape.
-
Isotope Effect: While generally minor in liquid chromatography, a deuterated standard like this compound may elute slightly earlier than its non-deuterated counterpart.[9] This is a consistent shift and not a sign of a problem, but it's important to be aware of.
Q5: My this compound retention time is drifting to later times. What is the cause?
A5: A drift to longer retention times is a common issue that can often be resolved by checking the following:
Troubleshooting Steps:
-
Decreased Flow Rate: A leak in the system is a common cause of a drop in flow rate, leading to longer retention times.[8] Carefully inspect all fittings and connections for any signs of leakage. Also, check pump seals for wear.
-
Mobile Phase Composition Change: A decrease in the strong solvent concentration will increase retention. Double-check the mobile phase preparation. If using an online mixer, ensure all solvent lines are primed and free of air bubbles.
-
Column Contamination: Accumulation of strongly retained compounds from the sample matrix on the column can lead to a gradual increase in retention time.[7] A proper column wash protocol should be implemented.
-
Insufficient Column Equilibration: If you are running a gradient, ensure the column is fully re-equilibrated to the initial conditions before each injection. Insufficient equilibration can lead to retention time drift.[8]
Frequently Asked Questions (FAQs)
Q: Should this compound have the exact same retention time as Rifabutin?
A: Not necessarily. Deuterated standards often elute slightly earlier than their non-deuterated analogs due to the isotope effect.[9] This difference is usually small and consistent. The key is that the retention time of this compound should be stable and reproducible from run to run.
Q: What are the key physicochemical properties of Rifabutin to consider for method development and troubleshooting?
A: Rifabutin is a highly lipophilic (LogP ~3.2) molecule.[1] It is sparingly soluble in water but soluble in organic solvents like methanol and chloroform.[1] Its basic nature (pKa ~9.5 for the piperidine moiety) means that mobile phase pH is a critical parameter to control for good peak shape.[1]
Q: Can the sample matrix affect the peak shape and retention time of this compound?
A: Yes, matrix effects can significantly impact your analysis. Components in the sample matrix can co-elute with this compound, causing ion suppression or enhancement in mass spectrometry, which can affect peak area but not necessarily peak shape or retention time. However, strongly retained matrix components can accumulate on the column, leading to peak broadening, tailing, and retention time shifts over a series of injections.[10] Proper sample preparation, such as solid-phase extraction (SPE) or protein precipitation, is crucial to minimize matrix effects.
Q: What is a good starting point for an HPLC method for this compound?
A: A reversed-phase C18 column is commonly used.[11][12] A mobile phase consisting of an acidic aqueous buffer (e.g., ammonium acetate or formic acid in water, pH 3-4) and an organic modifier like acetonitrile or methanol is a good starting point.[11][12]
Data Presentation
Table 1: Summary of Potential Causes and Solutions for Poor Peak Shape of this compound
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH (e.g., 3-4); use a column with low silanol activity. |
| Column contamination/degradation | Flush or replace the column; use a guard column.[3] | |
| Sample overload | Reduce injection volume or sample concentration.[5] | |
| Peak Fronting | Sample overload | Reduce injection volume or sample concentration.[5] |
| Incompatible sample solvent | Dissolve sample in initial mobile phase.[6] | |
| Column void | Replace the column.[2] | |
| Peak Broadening | Extra-column volume | Use shorter, narrower ID tubing. |
| Column contamination/aging | Clean or replace the column.[7] | |
| Sub-optimal flow rate | Optimize the flow rate. |
Table 2: Summary of Potential Causes and Solutions for Retention Time Shifts of this compound
| Issue | Potential Cause | Recommended Solution |
| Shifting to Earlier RT | Increased flow rate | Check for pump leaks; verify flow rate.[8] |
| Increased strong solvent in mobile phase | Check mobile phase preparation and pump proportioning.[8] | |
| Column degradation | Replace the column.[8] | |
| Shifting to Later RT | Decreased flow rate | Check for system leaks and worn pump seals.[8] |
| Decreased strong solvent in mobile phase | Check mobile phase preparation. | |
| Column contamination | Implement a column wash protocol.[7] | |
| Insufficient column equilibration | Increase equilibration time between runs.[8] |
Experimental Protocols
Protocol 1: General Column Flushing Procedure for a C18 Column
This protocol is a general guideline. Always consult your specific column's care and use manual for detailed instructions.
-
Disconnect the column from the detector.
-
Flush with mobile phase without buffer salts (e.g., if your mobile phase is Acetonitrile:Water with Ammonium Acetate, flush with Acetonitrile:Water in the same ratio) for 10-15 column volumes.
-
Flush with 100% Acetonitrile for 10-15 column volumes.
-
Flush with Isopropanol for 10-15 column volumes to remove strongly retained non-polar compounds.
-
Flush again with 100% Acetonitrile for 10-15 column volumes.
-
Equilibrate the column with the initial mobile phase until the baseline is stable.
Protocol 2: Sample Preparation using Protein Precipitation (for plasma samples)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Troubleshooting workflow for retention time shifts.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. agilent.com [agilent.com]
- 3. actascientific.com [actascientific.com]
- 4. Rifabutin CAS#: 72559-06-9 [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 10. myadlm.org [myadlm.org]
- 11. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 12. academicjournals.org [academicjournals.org]
Technical Support Center: Stability of Rifabutin-d7 in Processed Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Rifabutin-d7 in processed samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of this compound, particularly using LC-MS/MS.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Signal | Degradation during sample collection/handling: Rifamycins can be unstable in certain conditions. | Ensure rapid processing of blood samples to plasma and immediate freezing. Use appropriate anticoagulants (e.g., K2EDTA). |
| Instability in autosampler: Prolonged exposure to ambient temperatures in the autosampler can lead to degradation. | Maintain the autosampler at a controlled, cool temperature (e.g., 4-15°C). Validate the stability of processed samples for the expected duration of an analytical run. | |
| Matrix effects (Ion Suppression): Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound in the mass spectrometer source.[1] | - Optimize the chromatographic method to separate this compound from interfering matrix components.- Evaluate different sample extraction techniques (e.g., solid-phase extraction vs. protein precipitation) to remove interfering substances.- Use a stable isotope-labeled internal standard (like this compound) to compensate for matrix effects, as it will be similarly affected as the analyte.[2] | |
| Inconsistent this compound Area Counts Across a Run | Carry-over: Residual analyte from a high-concentration sample adsorbs to surfaces in the LC system and elutes in subsequent injections. | - Optimize the injector wash procedure with a strong solvent.- Use a column with lower carry-over potential.- Inject blank samples after high-concentration samples to assess and mitigate carry-over. |
| Inconsistent extraction recovery: Variability in the sample preparation process. | - Ensure consistent and precise execution of the extraction protocol.- A stable isotope-labeled internal standard like this compound is designed to correct for such variability.[3] | |
| Chromatographic Peak Tailing or Splitting | Column degradation: Loss of stationary phase or contamination of the column frit. | - Use a guard column to protect the analytical column.- Flush the column regularly.- Replace the column if performance does not improve. |
| Inappropriate mobile phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. | Adjust the mobile phase pH to ensure a consistent ionization state of Rifabutin. | |
| Shift in Retention Time of this compound Relative to Rifabutin | Isotope effect: Deuterium labeling can sometimes cause a slight shift in retention time, especially in reverse-phase chromatography where the deuterated compound may elute slightly earlier.[4] | This is a known phenomenon and is generally acceptable if the shift is small and consistent. Ensure that the integration windows for both the analyte and the internal standard are appropriate. |
| Failure to Meet Acceptance Criteria in Stability Studies | Inherent instability under tested conditions: The compound may be genuinely unstable under the specific freeze-thaw, bench-top, or long-term storage conditions. | - Add stabilizers, such as ascorbic acid, to plasma samples, which has been shown to prevent the oxidation of similar compounds like rifampicin.[5]- Minimize the duration samples are kept at room temperature.- Limit the number of freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in processed biological samples?
A1: Stable isotope-labeled internal standards like this compound are designed to mimic the stability of the parent drug, Rifabutin. Detailed studies on Rifabutin in human plasma have shown it to be stable under various conditions commonly encountered in a bioanalytical laboratory.[5] The stability of this compound is expected to be comparable.
Q2: What are the typical acceptance criteria for stability studies?
A2: According to regulatory guidelines (e.g., FDA, EMA), the mean concentration of the stability samples at each quality control (QC) level should be within ±15% of the nominal concentration.[6][7]
Q3: Can I expect this compound to behave identically to Rifabutin during extraction and analysis?
A3: Ideally, yes. The key advantage of using a stable isotope-labeled internal standard is that its physicochemical properties are very similar to the analyte.[3] This means it should have comparable extraction recovery and response to matrix effects, thus providing accurate correction.[2] However, minor differences, such as a slight shift in chromatographic retention time, can occur due to the deuterium labeling.[4]
Q4: How many freeze-thaw cycles can my samples undergo?
A4: Bioanalytical method validation typically assesses stability for at least three freeze-thaw cycles.[8] For Rifabutin, studies have demonstrated stability for up to three cycles, with accuracy values well within the acceptable range of ±15%.[5] It is recommended not to exceed the number of validated cycles.
Q5: What is "bench-top" stability and why is it important?
A5: Bench-top stability refers to the stability of the analyte in the biological matrix when left at room temperature for a certain period. This is crucial as it simulates the time samples may spend on the laboratory bench during processing (e.g., thawing, aliquoting, and preparation for extraction). Rifabutin has been shown to be stable for at least 6 hours at room temperature in human plasma.[5]
Q6: How should I store my processed samples in the autosampler?
A6: It is recommended to store processed samples in a cooled autosampler (e.g., at 4-15°C) to minimize potential degradation during the analytical run. The stability of the analyte in the final extract (autosampler stability) should be validated for a period equal to or exceeding the expected run time. Rifabutin has demonstrated stability in the autosampler for over 24 hours.[5]
Q7: Can the position of the deuterium labels affect the stability of this compound?
A7: Yes, the position of the labels is critical. Labels should be placed on parts of the molecule that are not susceptible to chemical or enzymatic exchange. For this compound, the deuterium atoms are typically on the isobutyl side chain, which is a stable position. Storing deuterated compounds in strongly acidic or basic solutions should generally be avoided to prevent potential back-exchange of deuterium for hydrogen.
Quantitative Stability Data
The following table summarizes the stability of Rifabutin in human plasma, which serves as a reliable indicator for the stability of this compound. The data is compiled from bioanalytical method validation studies.[5]
| Stability Test | Condition | Duration | Low QC % Accuracy | High QC % Accuracy |
| Freeze-Thaw Stability | 3 cycles at -20°C to room temp. | 3 cycles | 101.36% | 106.54% |
| Short-Term (Bench-Top) Stability | Room Temperature | 6 hours | 100.56% | 105.79% |
| Bench-Top Stability (Processed) | Room Temperature | 24 hours | 97.73% | 107.59% |
| Autosampler Stability | 15°C | 26 hours | 100.55% | 108.15% |
| Long-Term Stability | -20°C | 30 days | 97.13% | 103.42% |
Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.
Experimental Protocols
Detailed methodologies for key stability experiments are provided below, based on standard bioanalytical method validation guidelines.
Freeze-Thaw Stability
Objective: To assess the stability of this compound in a biological matrix after repeated freezing and thawing cycles.
Methodology:
-
Use at least five replicates of low and high concentration Quality Control (QC) samples.
-
Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Once completely thawed, refreeze the samples for at least 12 hours. This completes one cycle.
-
Repeat the process for the desired number of cycles (typically three).
-
After the final thaw, process the samples and analyze them with a fresh set of calibration standards.
-
The results are compared against the nominal concentrations.
Short-Term (Bench-Top) Stability
Objective: To evaluate the stability of this compound in the matrix at room temperature for a duration that simulates the sample handling process.
Methodology:
-
Use at least five replicates of low and high QC samples.
-
Thaw the QC samples and keep them at room temperature for a specified period (e.g., 6 hours).
-
After the specified time, process the samples and analyze them against a fresh calibration curve.
-
Compare the results to the nominal concentrations.
Long-Term Stability
Objective: To determine the stability of this compound in the matrix over an extended period at the intended storage temperature.
Methodology:
-
Prepare a set of low and high QC samples and store them at the specified temperature (e.g., -20°C).
-
At predetermined time points (e.g., 30, 60, 90 days), retrieve at least five replicates of each QC level.
-
Thaw the samples, process, and analyze them with a fresh set of calibration standards.
-
The measured concentrations are compared to the initial concentrations to assess stability over time.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic for Low Internal Standard Signal
Caption: Decision tree for troubleshooting low this compound signal.
References
- 1. myadlm.org [myadlm.org]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. scispace.com [scispace.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. Stability of rifampin in plasma: consequences for therapeutic monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
How to handle cross-contribution between Rifabutin and Rifabutin-d7 signals.
Welcome to the technical support center for the analysis of Rifabutin and its deuterated internal standard, Rifabutin-d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to their bioanalytical assays, with a specific focus on managing signal cross-contribution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Rifabutin assays?
This compound is a stable isotope-labeled version of Rifabutin, where seven hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The key advantage of using a stable isotope-labeled internal standard is that it has nearly identical chemical and physical properties to the analyte (Rifabutin), including extraction recovery, and chromatographic retention time. However, it is distinguishable by its mass, allowing for accurate quantification by correcting for variability during sample preparation and analysis.[3][4]
Q2: What is signal cross-contribution (or isotopic interference) in the context of Rifabutin and this compound analysis?
Signal cross-contribution, also known as isotopic interference or crosstalk, occurs when the mass spectrometry signal from Rifabutin interferes with the signal of this compound, or vice-versa.[3][5] This can happen due to the natural abundance of heavy isotopes (like ¹³C) in the Rifabutin molecule, causing a small portion of its signal to appear at the mass-to-charge ratio (m/z) of this compound.[3][5] Similarly, impurities in the this compound standard can contribute to the Rifabutin signal. This interference can lead to inaccuracies in quantification, particularly at low analyte concentrations.
Q3: How can I check for potential cross-contribution in my assay?
To assess cross-contribution, you should analyze the following quality control samples:
-
Blank Matrix with Internal Standard: A sample of the biological matrix (e.g., plasma) spiked only with this compound at the working concentration. Analyze this for any signal in the Rifabutin channel.
-
Blank Matrix with High Concentration Analyte: A sample of the blank matrix spiked with the highest concentration of Rifabutin from your calibration curve, but without the internal standard. Analyze this for any signal in the this compound channel.
Any significant signal detected in the alternate channel indicates cross-contribution.
Troubleshooting Guides
Issue 1: Inaccurate quantification at the lower limit of quantification (LLOQ).
Possible Cause: Cross-contribution from the internal standard (this compound) to the analyte (Rifabutin) signal, or from natural isotopes of Rifabutin to the internal standard signal.
Troubleshooting Steps:
-
Assess Contribution from Internal Standard: Prepare and analyze a blank matrix sample spiked only with the working concentration of this compound. Check for any signal response in the mass transition for Rifabutin. A significant signal indicates that the internal standard contains Rifabutin impurity.
-
Assess Contribution from Analyte: Prepare and analyze a blank matrix sample spiked with the highest concentration of Rifabutin from your standard curve, without any internal standard. Check for any signal response in the mass transition for this compound. A signal here suggests that the natural isotopic distribution of Rifabutin is contributing to the internal standard's signal.[3]
-
Optimize Internal Standard Concentration: If analyte-to-IS interference is observed, ensure that the internal standard concentration is appropriate. A very low IS concentration can be overwhelmed by the isotopic contribution from a high analyte concentration, leading to non-linear calibration curves.[3]
-
Consider a Non-linear Calibration Model: In cases of significant cross-talk, a non-linear regression model for the calibration curve may provide more accurate results.[5]
Issue 2: Non-linear calibration curve, especially at high concentrations.
Possible Cause: The isotopic contribution from high concentrations of Rifabutin is significantly increasing the measured signal for this compound, leading to a suppressed analyte/IS ratio.
Troubleshooting Steps:
-
Confirm Isotopic Contribution: As in the previous issue, analyze a high-concentration Rifabutin standard without the internal standard to confirm interference in the this compound channel.
-
Increase Internal Standard Concentration: A higher concentration of the internal standard can help to minimize the relative impact of the isotopic contribution from the analyte.
-
Evaluate Different Mass Transitions: If possible, investigate alternative precursor-product ion transitions for both Rifabutin and this compound that may be less prone to overlap.
-
Fit with a Non-Linear Model: If the interference is predictable and consistent, a quadratic or other non-linear calibration model may accurately describe the relationship and allow for accurate quantification.[5]
Data Presentation
The following table illustrates a hypothetical scenario of cross-contribution from a high concentration of Rifabutin to the this compound signal.
| Sample Description | Expected Response in Rifabutin Channel (cps) | Observed Response in Rifabutin Channel (cps) | Expected Response in this compound Channel (cps) | Observed Response in this compound Channel (cps) |
| Blank Matrix | < 50 | 45 | < 50 | 48 |
| Blank + IS (100 ng/mL this compound) | < 50 | 150 | 500,000 | 510,000 |
| Blank + High Conc. Analyte (10,000 ng/mL Rifabutin) | 10,000,000 | 10,150,000 | < 50 | 25,000 |
In this example, the high concentration of Rifabutin shows a notable signal (25,000 cps) in the this compound channel, indicating isotopic interference.
Experimental Protocols
Representative LC-MS/MS Method for Rifabutin Analysis
This protocol is a representative example based on published methods and should be optimized for your specific instrumentation and experimental needs.[6][7][8]
1. Sample Preparation (Protein Precipitation) [7][9]
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifabutin | 847.4 | 815.4 |
| This compound | 854.4 | 822.4 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formation. The provided transitions are based on common literature values for the [M+H]⁺ ion.[8][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous LC-MS-MS Determination of Lopinavir and Rifabutin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Common pitfalls when using deuterated internal standards in bioanalysis.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of deuterated internal standards (IS) in bioanalysis. It is intended for researchers, scientists, and professionals in drug development to help identify and resolve common issues that can compromise analytical accuracy.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Inaccurate quantification, particularly underestimation of the analyte.
Q1: My assay is underestimating the analyte concentration when using a deuterated internal standard. What could be the cause?
A1: A common reason for underestimation is isotopic exchange , also known as back-exchange. This occurs when deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding matrix or solvent (e.g., water)[1]. This process reduces the concentration of the deuterated IS and simultaneously increases the concentration of the unlabeled analyte, leading to a falsely low calculated concentration of the actual analyte.
Troubleshooting Steps:
-
Examine the Labeling Position: Deuterium atoms on heteroatoms (O, N, S) or activated carbon atoms are more susceptible to exchange. Whenever possible, select an internal standard where the deuterium labels are on stable positions, such as aliphatic or aromatic carbons[2].
-
Perform a Stability Test: Incubate the deuterated IS in a blank matrix at different pH values and temperatures to assess its stability. Analyze the samples over time to check for any decrease in the IS response or an increase in the analyte signal. For example, a study with ¹³CD₃-rofecoxib showed a significant loss of deuterium in acetonitrile solutions, which was attributed to trace amounts of water[1]. After six hours of incubation in human plasma at room temperature, the amount of ¹³CH₃-rofecoxib had increased by 28%[1].
Experimental Protocol: Assessing Isotopic Exchange
-
Objective: To determine the stability of the deuterium label on the internal standard in the analytical matrix.
-
Materials:
-
Deuterated internal standard (IS) stock solution.
-
Blank biological matrix (e.g., plasma, urine).
-
Mobile phase and reconstitution solvents.
-
LC-MS/MS system.
-
-
Procedure:
-
Spike the deuterated IS into the blank biological matrix at a concentration similar to that used in your analytical method.
-
Divide the sample into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots under the same conditions as your study samples (e.g., room temperature, 4°C).
-
At each time point, process the sample using your established extraction procedure.
-
Analyze the extracted sample by LC-MS/MS, monitoring both the mass transition for the deuterated IS and the mass transition for the unlabeled analyte.
-
Evaluation: A significant decrease in the peak area of the deuterated IS over time, accompanied by an increase in the peak area of the unlabeled analyte, indicates isotopic exchange.
-
Issue 2: Poor precision and accuracy, especially with variable sample lots.
Q2: I'm observing high variability in my results, and the analyte-to-internal standard area ratio is not consistent across different batches of my biological matrix. What's going on?
A2: This issue is often caused by a chromatographic shift due to the deuterium isotope effect, leading to differential matrix effects [3]. Deuterated compounds can have slightly different retention times compared to their non-deuterated counterparts[1][4]. If the analyte and the IS do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, compromising the internal standard's ability to compensate for these effects.
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and the deuterated IS. A slight separation can be magnified by matrix effects.
-
Adjust Chromatography: Modify your chromatographic method to achieve complete co-elution. This might involve:
-
Changing the mobile phase composition or gradient.
-
Using a column with a different stationary phase or lower resolution to merge the peaks.
-
-
Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. If the analyte and IS elute in a region of fluctuating matrix effects, even a small retention time difference can lead to significant variability.
Quantitative Impact of Chromatographic Shift
| Compound | Observation | Consequence | Reference |
| Carvedilol | A slight retention time difference between carvedilol and its deuterated IS. | The analyte-to-IS ratio changed with two different lots of human plasma due to differential ion suppression. | [3] |
| Haloperidol | 35% lower extraction recovery for deuterated haloperidol compared to the analyte. | Inaccurate quantification due to differences in physicochemical properties. | [1] |
Issue 3: Overestimation of the analyte, especially at the Lower Limit of Quantification (LLOQ).
Q3: My blank samples show a signal for the analyte, and my LLOQ seems to be overestimated. How can the deuterated IS cause this?
A3: This problem can arise from two main sources: purity of the deuterated standard and mass spectrometric crosstalk [5][6].
-
Purity of the IS: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis[5][7]. This impurity will contribute to the analyte signal, leading to a positive bias, which is most pronounced at the LLOQ.
-
Mass Spectrometric Crosstalk: This occurs when there is an overlap in the isotopic signals of the analyte and the IS[6][8]. For example, the M+n isotope peak of a high concentration of the analyte might contribute to the signal of the deuterated IS, or vice versa. This is more common with low-mass analytes or when the mass difference between the analyte and IS is small[9].
Troubleshooting Steps:
-
Check the Purity of the IS:
-
Analyze a high-concentration solution of the deuterated IS and monitor the mass transition of the unlabeled analyte.
-
Review the certificate of analysis for the isotopic purity of the standard. If the unlabeled analyte content is significant, consider sourcing a purer standard or using a different IS[7].
-
-
Evaluate for Crosstalk:
-
Inject a high-concentration solution of the analyte (without IS) and monitor the mass transition of the IS.
-
Inject a solution of the IS (without analyte) and monitor the mass transition of the analyte.
-
If significant crosstalk is observed, you may need to select a different precursor or product ion for your MRM transition to increase specificity[8].
-
Experimental Protocol: Assessing Crosstalk
-
Objective: To determine the extent of signal interference between the analyte and the internal standard.
-
Procedure:
-
Analyte to IS Crosstalk:
-
Prepare a solution of the analyte at the upper limit of quantification (ULOQ) without any IS.
-
Inject this solution and monitor the MRM transition of the IS.
-
The response should be negligible (e.g., <0.1% of the IS response in a typical sample).
-
-
IS to Analyte Crosstalk:
-
Prepare a solution of the IS at the working concentration used in the assay, without any analyte.
-
Inject this solution and monitor the MRM transition of the analyte.
-
The response should be less than a certain percentage of the analyte response at the LLOQ (e.g., <5%).
-
-
References
- 1. scispace.com [scispace.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Strategies to improve the precision and accuracy of Rifabutin quantification.
Welcome to the technical support center for Rifabutin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the precision and accuracy of Rifabutin quantification in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for Rifabutin quantification?
A1: The most prevalent and robust methods for the quantification of Rifabutin are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][2][3]. LC-MS/MS is generally preferred for its higher sensitivity, selectivity, and ability to quantify Rifabutin and its metabolites simultaneously[1][4].
Q2: What are the critical sample preparation techniques for Rifabutin analysis in plasma?
A2: The choice of sample preparation is crucial for accurate quantification and depends on the analytical method and the complexity of the matrix. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins[1][4]. This is often sufficient for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting Rifabutin from the aqueous plasma sample into an immiscible organic solvent. A common solvent mixture is 60% n-hexane in ethyl acetate[2][5].
-
Solid-Phase Extraction (SPE): SPE provides a cleaner extract by passing the sample through a cartridge that retains the analyte, which is then eluted with a suitable solvent. C8 or C18 cartridges are often used for Rifabutin extraction[3][6].
Q3: How can I avoid issues with the stability of Rifabutin during analysis?
A3: Rifabutin can be susceptible to degradation under certain conditions. To ensure stability:
-
Light Sensitivity: Protect samples and standards from direct light exposure[1][7].
-
Temperature: Store plasma samples at -80°C for long-term stability[1]. During sample processing, it is advisable to keep samples on ice[8].
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can affect the stability of the analyte. Stability should be assessed for at least three freeze-thaw cycles during method validation[1].
-
pH: Rifabutin stability can be pH-dependent. The use of buffers in the mobile phase and for sample reconstitution can help maintain a stable pH environment[3][9].
Q4: What should I consider when selecting an internal standard (IS) for Rifabutin quantification?
A4: An ideal internal standard should have similar physicochemical properties to Rifabutin and co-elute closely without interfering with the analyte peak. For LC-MS/MS, a stable isotope-labeled Rifabutin (e.g., 2H6-rifabutin) is the best choice as it compensates for matrix effects and variations in ionization efficiency[1][10]. If a stable isotope-labeled IS is unavailable, a structurally similar compound like Rifampin or another suitable analog can be used, but its performance must be carefully validated[1][11].
Q5: What are acceptable precision and accuracy limits for a validated Rifabutin bioanalytical method?
A5: According to the FDA guidelines for bioanalytical method validation, the precision, expressed as the coefficient of variation (%CV), should not exceed 15% for quality control (QC) samples, except for the lower limit of quantification (LLOQ), where it should not exceed 20%[1]. The accuracy, expressed as the percent deviation from the nominal concentration, should be within ±15% for QC samples and ±20% for the LLLOQ[1].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible mobile phase pH with the analyte's pKa.- Column degradation or contamination.- Inappropriate organic solvent in the sample diluent. | - Adjust the mobile phase pH to ensure Rifabutin is in a single ionic state.- Use a guard column and flush the analytical column regularly.- Ensure the sample diluent is similar in composition and strength to the mobile phase. |
| Inconsistent or Low Recovery | - Inefficient extraction from the biological matrix.- Analyte degradation during sample processing.- Suboptimal pH during extraction. | - Optimize the extraction solvent or SPE cartridge and elution solvent.- Work with samples on ice and protect from light.- Adjust the pH of the sample to improve extraction efficiency[9]. |
| High Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) | - Co-elution of endogenous matrix components (e.g., phospholipids) with Rifabutin.- Inadequate sample cleanup. | - Improve chromatographic separation to move the Rifabutin peak away from interfering matrix components.- Employ a more rigorous sample preparation method like SPE or LLE instead of protein precipitation.- Use a stable isotope-labeled internal standard to compensate for matrix effects[1]. |
| Non-linear Calibration Curve at High Concentrations | - Detector saturation in LC-MS/MS.- Limited solubility of Rifabutin in the final extract. | - Reduce the injection volume for higher concentration samples[1].- Adjust the composition of the reconstitution solvent to improve solubility.- If necessary, narrow the calibration curve range and dilute samples that fall above the upper limit of quantification (ULOQ). |
| Carryover of Rifabutin in Subsequent Injections | - Adsorption of the analyte to components of the LC system (e.g., injector, column). | - Optimize the needle wash solution in the autosampler; a stronger organic solvent may be needed.- Inject blank samples after high-concentration samples to assess and mitigate carryover[12].- Use a gradient elution with a high percentage of organic solvent at the end to wash the column. |
Experimental Protocols
LC-MS/MS Method for Rifabutin Quantification in Human Plasma
This protocol is a composite based on established methodologies[1][2].
a. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (calibrators, QCs, and unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., Rifabutin-d6 in methanol).
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial or 96-well plate.
-
Dilute with 150 µL of water.
-
Inject into the LC-MS/MS system.
b. Chromatographic Conditions
-
LC System: Agilent 1200 Series or equivalent.
-
Column: C18 column (e.g., 3 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 45% B
-
0.5-2.5 min: 45-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-45% B
-
3.1-4.0 min: 45% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
c. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5000).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rifabutin: m/z 847.7 → 815.4[2]
-
Rifabutin-d6 (IS): m/z 853.7 → 821.4 (example transition)
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas: Nitrogen
-
HPLC-UV Method for Rifabutin Quantification in Human Plasma
This protocol is based on a published method[3].
a. Sample Preparation (Solid-Phase Extraction)
-
Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Add 1 mL of plasma sample to the conditioned cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute Rifabutin with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of mobile phase.
-
Inject into the HPLC system.
b. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Zorbax Rx C8 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: 0.05 M potassium dihydrogen phosphate and 0.05 M sodium acetate (pH 4.0) : acetonitrile (53:47, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 50 µL.
Quantitative Data Summary
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Rifabutin
| Parameter | Result | Reference |
| Linearity Range | 75 - 30,000 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 75 ng/mL | [1] |
| Intra-day Precision (%CV) | ≤ 5.8% | [1] |
| Inter-day Precision (%CV) | ≤ 10.7% | [1] |
| Intra-day Accuracy (% Deviation) | ≤ 10.0% | [1] |
| Inter-day Accuracy (% Deviation) | ≤ 7.8% | [1] |
| Recovery | > 76% | [13] |
Table 2: Performance Characteristics of a Validated HPLC-UV Method for Rifabutin
| Parameter | Result | Reference |
| Linearity Range | 5 - 600 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [3] |
| Intra-day Precision (%RSD) | < 15% | [9] |
| Inter-day Precision (%RSD) | Good Reproducibility | [3] |
| Accuracy | Good Reproducibility | [3] |
| Recovery | > 90% | [9] |
Visualizations
References
- 1. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of rifabutin in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 8. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive method for quantitation of rifabutin and its desacetyl metabolite in human biological fluids by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wisdomlib.org [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of different storage conditions on Rifabutin-d7 stability.
Rifabutin-d7 Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Specific stability data for this compound is limited. Therefore, data from studies on its non-deuterated counterpart, Rifabutin, is included as a reasonable approximation. Researchers should independently verify the stability of this compound for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1][2][3][4] Under these conditions, it is stable for at least four years.[1][2] The product is typically shipped at room temperature, and short-term exposure to ambient temperatures is generally acceptable.[1][3]
Q2: How should I store solutions of this compound?
Stock solutions of this compound can be prepared in solvents like methanol or chloroform, where it is slightly soluble.[1][2] It is recommended to purge the solvent with an inert gas before preparing the solution.[2] For optimal stability, prepared solutions should be stored at -80°C for up to six months, or at -20°C for up to one month.[5]
Q3: Is this compound sensitive to light?
Q4: What is the impact of temperature on the stability of Rifabutin in solution?
Studies on extemporaneously compounded oral liquids of Rifabutin (20 mg/mL) provide insights into its temperature-dependent stability. The stability is significantly affected by the vehicle used.
-
In a 1:1 mixture of Ora-Sweet and Ora-Plus: Rifabutin was stable for at least 12 weeks at 4°C, 25°C, 30°C, and 40°C, with less than 5% degradation.[8]
-
In cherry syrup: Rifabutin was stable for 12 weeks at 4°C, 25°C, and 30°C (less than 8% degradation), but only for 8 weeks at 40°C (greater than 10% degradation by 12 weeks).[8]
A long-acting formulation of Rifabutin stored at 25°C in the dark also showed good stability over 18 months.[9]
Q5: What are the known degradation pathways for Rifabutin?
Forced degradation studies on Rifabutin have indicated that it is susceptible to degradation under the following conditions:
Rifabutin was found to be relatively stable under thermal stress in one study.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results for this compound standards. | Degradation of the standard solution. | 1. Prepare fresh standard solutions from solid material stored at -20°C.2. Store stock solutions at -80°C for no longer than 6 months.[5]3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Improper storage of the solution. | 1. Ensure solutions are protected from light by using amber vials or storing in the dark.2. Verify storage temperature is consistently maintained. | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | 1. Review storage conditions (temperature, light exposure, solution age).2. Consider potential for hydrolysis or oxidation if aqueous or non-purged solvents are used.3. Refer to forced degradation studies to identify potential degradation products.[6] |
| Loss of signal intensity over a series of injections. | Adsorption to container surfaces or instability in the autosampler. | 1. Use silanized glass vials or polypropylene vials to minimize adsorption.2. Maintain the autosampler at a cool temperature (e.g., 4°C).3. Evaluate the stability of this compound in the mobile phase over the duration of the analysis. |
Data Presentation
Table 1: Stability of Extemporaneously Compounded Rifabutin Oral Liquids (20 mg/mL) at Various Temperatures Over 12 Weeks.[8]
| Vehicle | Storage Temperature | Mean % of Initial Concentration Remaining at 12 Weeks | Conclusion |
| 1:1 Ora-Sweet & Ora-Plus | 4°C | >95% | Stable for at least 12 weeks |
| 25°C | >95% | Stable for at least 12 weeks | |
| 30°C | >95% | Stable for at least 12 weeks | |
| 40°C | >95% | Stable for at least 12 weeks | |
| Cherry Syrup | 4°C | >92% | Stable for at least 12 weeks |
| 25°C | >92% | Stable for at least 12 weeks | |
| 30°C | >92% | Stable for at least 12 weeks | |
| 40°C | <90% | Stable for 8 weeks |
Table 2: Long-Term Stability of a Long-Acting Rifabutin Formulation at 25°C in the Dark.[9]
| Time Point (Months) | Residual Rifabutin Concentration (%) |
| 4 | 100.7 ± 7.4 |
| 6 | 99.0 ± 0.4 |
| 9 | 100.4 ± 0.3 |
| 12 | 96.5 ± 1.0 |
| 15 | 96.0 ± 0.5 |
| 18 | 98.2 ± 4.5 |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Rifabutin
This protocol is based on a validated method for the analysis of Rifabutin and can be adapted for this compound.[6][10]
1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Rifabutin in the presence of its degradation products.
2. Materials and Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Rifabutin reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Trifluoroacetic acid or ammonium acetate.
3. Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with a mixture of 0.5% Trifluoroacetic Acid in water and Acetonitrile (30:70 v/v).[10]
-
Flow Rate: 1.2 mL/min.[10]
-
Column Temperature: 28°C.[10]
-
Detection Wavelength: 275 nm and 310 nm.[10]
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Rifabutin in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 5-50 µg/mL).
-
Sample Preparation: Prepare samples to a concentration within the calibration range.
5. Forced Degradation Study:
-
Acid Hydrolysis: Treat the drug solution with 1 N HCl at room temperature for a specified period (e.g., 4 hours), then neutralize.[6]
-
Base Hydrolysis: Treat the drug solution with 1 N NaOH at room temperature, then neutralize.[6]
-
Oxidative Degradation: Treat the drug solution with 30% H2O2 at room temperature.[6]
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C for 24 hours).[6]
-
Photodegradation: Expose the drug solution or solid to UV light (254 nm and 366 nm) for a specified period.[6]
6. Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision (intraday and interday), robustness, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Caption: Workflow for a comprehensive stability study of this compound.
Caption: Decision tree for troubleshooting inconsistent analytical results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | CAS 2747918-39-2 | LGC Standards [lgcstandards.com]
- 4. This compound | CAS 2747918-39-2 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 7. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A long-acting formulation of rifabutin is effective for prevention and treatment of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
Method development challenges for Rifabutin analysis in complex biological fluids.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for the analysis of Rifabutin in complex biological fluids such as plasma and serum.
Section 1: Sample Preparation
The initial and most critical step in the analysis of Rifabutin from biological matrices is sample preparation. The goal is to extract the analyte of interest from interfering components, such as proteins and lipids, which can compromise the analytical results. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Frequently Asked Questions (FAQs) - Sample Preparation
Q1: What are the most common sample preparation techniques for Rifabutin analysis in plasma or serum?
A1: The most frequently employed methods are protein precipitation, liquid-liquid extraction (LLE), and solid-supported liquid extraction (SLE).[1][2][3][4] Protein precipitation is a simple and rapid method, often utilizing acetonitrile or methanol.[2][4][5][6] LLE offers a cleaner extract by partitioning Rifabutin into an immiscible organic solvent.[3] SLE combines the principles of LLE with the convenience of a solid support, providing high recovery and clean extracts.[1]
Q2: I am observing low recovery of Rifabutin after protein precipitation. What could be the cause and how can I improve it?
A2: Low recovery after protein precipitation can be due to several factors:
-
Incomplete Precipitation: Ensure a sufficient volume of cold organic solvent is added to the sample (typically a 3:1 or 4:1 ratio of solvent to sample) and that the mixture is vortexed thoroughly.[4]
-
Co-precipitation of Analyte: Rifabutin might be trapped within the precipitated protein pellet. To mitigate this, optimize the precipitation solvent and consider the addition of an acid (e.g., 0.1% formic acid or trichloroacetic acid in acetonitrile) to disrupt protein-drug interactions.[2]
-
Analyte Instability: Rifabutin can be unstable in certain conditions.[7][8] It is advisable to process samples promptly and store them at low temperatures.
Q3: What are the advantages of using Liquid-Liquid Extraction (LLE) or Solid-Supported Liquid Extraction (SLE) over protein precipitation?
A3: LLE and SLE generally provide cleaner extracts compared to protein precipitation, which can significantly reduce matrix effects in LC-MS/MS analysis.[1][3][9] SLE, in particular, offers benefits such as preventing emulsion formation, which can be a common issue with traditional LLE, and allowing for easier automation.[1]
Troubleshooting Guide - Sample Preparation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Analyte Recovery | Incomplete protein precipitation; Analyte co-precipitation; Inefficient liquid-liquid extraction; Inappropriate SPE sorbent or elution solvent. | - Increase the solvent-to-sample ratio in protein precipitation.[4] - Optimize the pH of the sample and extraction solvent for LLE. - Evaluate different SPE sorbents (e.g., C18, CN) and elution solvents.[10] |
| High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | Insufficient removal of endogenous matrix components (e.g., phospholipids). | - Switch from protein precipitation to a more rigorous technique like LLE or SPE.[3][9] - Optimize the sample clean-up steps in the existing protocol. |
| Poor Reproducibility (%RSD > 15%) | Inconsistent sample handling; Variable extraction efficiency. | - Ensure precise and consistent pipetting of all solutions. - Thoroughly vortex all samples for a consistent duration. - Use an internal standard to compensate for variability.[2][5] |
| Sample Instability | Degradation of Rifabutin in the biological matrix or during processing. | - Keep samples on ice or at 4°C during processing.[2] - Protect samples from light, as Rifabutin can be light-sensitive.[7] - For long-term storage, keep samples at -80°C.[2] - Consider the addition of a stabilizing agent like ascorbic acid, which has been shown to prevent degradation of the related compound rifampin.[8] |
Experimental Protocols
Protocol 1: Protein Precipitation
This protocol is adapted from a method for the analysis of Rifabutin and its metabolites in human plasma.[2]
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 25 µL of an internal standard working solution (e.g., a stable isotope-labeled Rifabutin).
-
Add 25 µL of methanol and vortex briefly.
-
Add 150 µL of acetonitrile containing 0.1% trifluoroacetic acid.
-
Vortex the mixture thoroughly for 1 minute.
-
Incubate the samples at 5°C for at least 1 hour to ensure complete protein precipitation.
-
Centrifuge at 13,000 x g for 20 minutes at 10°C.
-
Transfer 100 µL of the supernatant to a clean tube.
-
Dilute the supernatant with 150 µL of water.
-
Mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Supported Liquid Extraction (SLE)
This protocol is a general procedure for the extraction of Rifabutin from serum using an SLE cartridge.[1]
-
Add 50 µL of serum sample to a 200 mg/3 mL SLE cartridge.
-
Apply a gentle vacuum or positive pressure to draw the sample into the sorbent bed.
-
Allow the sample to adsorb onto the solid support for 5 minutes.
-
Elute the analyte by adding 1.4 mL of methyl tertiary butyl ether (MTBE) with 0.5-1% acetic acid or a 50:50 mixture of MTBE and ethyl acetate.
-
Collect the eluate at a flow rate of approximately 1 mL/min.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for analysis.
Quantitative Data Summary: Sample Preparation
| Method | Matrix | Analyte(s) | Recovery (%) | Reference |
| Protein Precipitation | Human Plasma | Rifabutin & desacetylrifabutin | >86.4 | [2] |
| Protein Precipitation | Human Plasma | Rifabutin | 101 | [5][11] |
| Liquid-Liquid Extraction | Human Plasma | Rifabutin | >50 | [5] |
| Solid Phase Extraction | Human Breast Milk | Rifabutin & deacetyl rifabutin | 76.7 - 99.1 | [12] |
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV or Diode Array Detection (DAD) is a common technique for the quantification of Rifabutin. Method development often focuses on achieving good peak shape, resolution from endogenous components and metabolites, and a reasonable run time.[13][14][15][16][17]
Frequently Asked Questions (FAQs) - HPLC Analysis
Q1: What is a typical starting point for developing an HPLC method for Rifabutin?
A1: A reversed-phase C18 column is the most common stationary phase used for Rifabutin analysis.[13][14][15][16][17] A typical mobile phase consists of a mixture of an acidic aqueous buffer (e.g., 0.5% trifluoroacetic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[13][16] Detection is usually performed at wavelengths around 275 nm or 310 nm.[13]
Q2: I am observing significant peak tailing for Rifabutin. How can I improve the peak shape?
A2: Peak tailing for Rifabutin, a basic compound, can be caused by secondary interactions with residual silanol groups on the silica-based column packing. To address this:
-
Mobile Phase pH: Ensure the mobile phase pH is low (e.g., using trifluoroacetic acid or formic acid) to keep Rifabutin in its protonated form and minimize interactions with silanols.[13]
-
Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Flow Rate: Optimizing the flow rate can sometimes improve peak symmetry.[15]
Q3: My method is not sensitive enough to measure low concentrations of Rifabutin. What can I do?
A3: To improve sensitivity:
-
Increase Injection Volume: Inject a larger volume of the prepared sample. However, this may lead to peak broadening if the injection solvent is stronger than the mobile phase.
-
Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for Rifabutin, which is typically around 275 nm or 310 nm.[13]
-
Sample Pre-concentration: Incorporate a pre-concentration step in your sample preparation, such as solid-phase extraction with a larger sample volume, followed by elution in a small volume of solvent.[18]
Troubleshooting Guide - HPLC Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase; Column overload; Inappropriate injection solvent. | - Adjust mobile phase pH.[13] - Use a base-deactivated column. - Reduce the injection volume or sample concentration. - Ensure the injection solvent is weaker than or similar in strength to the mobile phase. |
| Poor Resolution | Inadequate separation from endogenous peaks or metabolites. | - Optimize the mobile phase composition (e.g., gradient elution, different organic modifier). - Try a different stationary phase (e.g., different C18 chemistry, phenyl-hexyl). - Adjust the column temperature. |
| Shifting Retention Times | Inconsistent mobile phase preparation; Column degradation; Fluctuation in column temperature or pump pressure. | - Prepare fresh mobile phase daily and ensure it is well-mixed. - Use a guard column to protect the analytical column. - Ensure the HPLC system is properly equilibrated and the temperature is stable. |
| Low Signal-to-Noise Ratio | Low analyte concentration; High detector noise. | - Implement a sample pre-concentration step.[18] - Check the detector lamp for degradation. - Ensure a stable baseline. |
Experimental Protocols
Protocol 3: HPLC-DAD Analysis
This protocol is based on a validated method for the determination of Rifabutin in bulk and capsule dosage forms, which can be adapted for biological samples after appropriate clean-up.[13]
-
HPLC System: Shimadzu SCL-10AVP with a Diode Array Detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 0.5% Trifluoroacetic Acid and Acetonitrile (30:70 v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 28°C.
-
Detection Wavelengths: 275 nm and 310 nm.
-
Injection Volume: 20 µL.
Quantitative Data Summary: HPLC Analysis
| Parameter | Value | Chromatographic Conditions | Reference |
| Linearity Range | 5-25 µg/mL | Mobile Phase: Methanol:Acetonitrile:Ammonium Acetate buffer (50:45:05); Column: C18; Detection: 278 nm | [16] |
| Linearity Range | 10-50 µg/mL | Mobile Phase: 0.5% Trifluoroacetic Acid:Acetonitrile (30:70); Column: C18; Detection: 273 nm | [17] |
| Linearity Range | 0.025-10.0 µg/mL | Mobile Phase: Not specified; Column: C18; Detection: 265 nm | [11] |
| Intraday Precision (%RSD) | 0.89 | Mobile Phase: 0.5% Trifluoroacetic Acid:Acetonitrile (30:70); Column: C18; Detection: 275 nm & 310 nm | [13] |
| Interday Precision (%RSD) | 1.93 | Mobile Phase: 0.5% Trifluoroacetic Acid:Acetonitrile (30:70); Column: C18; Detection: 275 nm & 310 nm | [13] |
Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the preferred method for high-sensitivity and high-selectivity quantification of Rifabutin and its metabolites in biological fluids.[2][3][5][6][12] The main challenges in LC-MS/MS method development are mitigating matrix effects and achieving the desired lower limit of quantification (LLOQ).
Frequently Asked Questions (FAQs) - LC-MS/MS Analysis
Q1: What are the common precursor and product ions for Rifabutin in positive electrospray ionization (ESI) mode?
A1: A commonly used multiple reaction monitoring (MRM) transition for Rifabutin is m/z 847.7 → 815.4.[3][5] It is crucial to optimize the collision energy and other mass spectrometer parameters for your specific instrument to achieve the best sensitivity.
Q2: I am experiencing significant ion suppression. How can I minimize this matrix effect?
A2: Ion suppression is a common challenge in LC-MS/MS analysis of biological samples. To address this:
-
Improve Sample Preparation: Use a more effective sample clean-up method like LLE or SPE to remove interfering phospholipids and other matrix components.[3][9][10]
-
Chromatographic Separation: Modify your chromatographic method to separate Rifabutin from the regions where matrix components elute. This may involve using a different column or adjusting the mobile phase gradient.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., Rifabutin-d7) will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.[6]
-
Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering substances to a level where they no longer cause significant suppression.
Q3: Is it necessary to monitor the metabolites of Rifabutin?
A3: Yes, it is often important to monitor Rifabutin's major active metabolite, 25-O-desacetylrifabutin, as it contributes to the overall antimicrobial activity.[19][20][21][22] The need to monitor other metabolites depends on the specific research question. An LC-MS/MS method can be developed to simultaneously quantify both the parent drug and its metabolites.[2][12]
Troubleshooting Guide - LC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Significant Ion Suppression or Enhancement | Co-elution of matrix components (e.g., phospholipids). | - Implement a more rigorous sample clean-up (LLE or SPE).[3][9][10] - Adjust chromatographic conditions to separate the analyte from the matrix interference. - Use a stable isotope-labeled internal standard.[6] |
| Inadequate Sensitivity (High LLOQ) | Poor ionization efficiency; Suboptimal MRM transition; Insufficient sample clean-up. | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). - Perform compound tuning to find the most intense precursor and product ions. - Improve sample preparation to reduce background noise. |
| Carryover | Adsorption of the analyte to parts of the LC-MS system. | - Optimize the autosampler wash procedure with a strong organic solvent. - Inject a blank solvent after high-concentration samples. - Check for and clean any contaminated parts of the system (e.g., injection port, column). |
| Inconsistent Results | Variability in sample preparation; Instability of the analyte in the final extract. | - Use an internal standard to normalize the response.[2][5] - Assess the post-preparative stability of Rifabutin in the autosampler and make adjustments as needed (e.g., cooling the autosampler).[2] |
Experimental Protocols
Protocol 4: LC-MS/MS Analysis
This protocol is a composite of typical conditions used for the LC-MS/MS analysis of Rifabutin in human plasma.[2][3]
-
LC System: A high-pressure liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 50 x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase A: 10 mM Ammonium acetate buffer, pH 4.5.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: A suitable gradient to separate Rifabutin from its metabolites and endogenous interferences.
-
Flow Rate: 0.7 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 10 µL.[3]
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
Quantitative Data Summary: LC-MS/MS Analysis
| Parameter | Value | Matrix | Reference |
| Dynamic Range (Rifabutin) | 75–30,000 ng/mL | Human Plasma | [2] |
| Dynamic Range (desacetylrifabutin) | 37.5–15,000 ng/mL | Human Plasma | [2] |
| LLOQ (Rifabutin) | 3.91 ng/mL | Human Plasma | [23] |
| LLOQ (desacetylrifabutin) | 0.780 ng/mL | Human Plasma | [23] |
| Precision (%CV) | < 5.8 | Human Plasma | [2] |
| Accuracy (% Deviation) | < 10.0 | Human Plasma | [2] |
Section 4: Visualized Workflows and Logic Diagrams
Diagrams
Caption: General workflow for Rifabutin sample preparation from biological fluids.
Caption: Troubleshooting decision tree for low analyte recovery.
Caption: Troubleshooting logic for addressing ion suppression in LC-MS/MS analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. A long-acting formulation of rifabutin is effective for prevention and treatment of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Test Guide Mobile [testguide.adhb.govt.nz]
- 8. Stability of rifampin in plasma: consequences for therapeutic monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current trends in sample preparation by solid-phase extraction techniques for the determination of antibiotic residues in foodstuffs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. actascientific.com [actascientific.com]
- 14. ijpsr.com [ijpsr.com]
- 15. itmedicalteam.pl [itmedicalteam.pl]
- 16. ijpsr.com [ijpsr.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. Determination of rifabutin by high-performance liquid chromatography using on-line concentration and column switching [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Urinary metabolites of rifabutin, a new antimycobacterial agent, in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. The clinical pharmacokinetics of rifabutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rifabutin pharmacokinetics and safety among TB/HIV-coinfected children receiving lopinavir/ritonavir-containing second-line ART - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an LC-MS/MS method for Rifabutin using Rifabutin-d7 according to FDA/EMA guidelines.
A comprehensive comparison and guide to the validation of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Rifabutin, utilizing its deuterated internal standard, Rifabutin-d7. This document adheres to the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.
This guide is tailored for researchers, scientists, and professionals in the field of drug development, offering a clear and objective comparison of performance data against regulatory requirements. Detailed experimental protocols and visual workflows are provided to ensure clarity and reproducibility.
Core Validation Parameters: A Comparative Summary
The successful validation of a bioanalytical method hinges on the demonstration of its reliability and suitability for its intended purpose.[1][2] The following tables summarize the key quantitative data from a validated LC-MS/MS method for Rifabutin, benchmarked against the acceptance criteria stipulated by the FDA and EMA (ICH M10).
| Validation Parameter | FDA/EMA (ICH M10) Acceptance Criteria | Example Performance Data for Rifabutin LC-MS/MS Method |
| Calibration Curve | ||
| - Linearity (r²) | ≥ 0.99 | > 0.995 |
| - Range | Defined by Upper and Lower Limits of Quantification (ULOQ/LLOQ) | 0.0150 - 1.50 µg/mL in human breast milk[3] |
| - LLOQ Accuracy & Precision | Within ±20% of nominal value; CV ≤ 20% | Compliant |
| - Other QC Accuracy & Precision | Within ±15% of nominal value; CV ≤ 15% | Compliant |
| Accuracy & Precision (Intra- and Inter-day) | ||
| - LLOQ | Within ±20% of nominal value; CV ≤ 20% | Compliant |
| - Low, Medium, High QC | Within ±15% of nominal value; CV ≤ 15% | Compliant |
| Selectivity & Specificity | No significant interfering peaks at the retention times of the analyte and internal standard (IS). Response of interfering peaks at the analyte RT should be ≤20% of LLOQ response. Response of interfering peaks at the IS RT should be ≤5% of the mean IS response.[4] | No significant interference observed from endogenous matrix components. |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. | To be assessed by analyzing replicate samples at low and high concentrations in at least 6 different lots of blank matrix. |
| Recovery | Consistent and reproducible, but does not need to be 100%. | To be determined at low, medium, and high concentrations. |
| Stability | ||
| - Freeze-Thaw Stability | Analyte concentration within ±15% of nominal concentration after multiple freeze-thaw cycles. | Stable for at least 3 cycles. |
| - Short-Term (Bench-Top) Stability | Analyte concentration within ±15% of nominal concentration for the expected duration of sample handling. | Stable for at least 6 hours at room temperature. |
| - Long-Term Stability | Analyte concentration within ±15% of nominal concentration for the expected storage duration at a specified temperature. | Stable for at least 90 days at -80°C. |
| - Stock Solution Stability | Analyte and IS stock solutions should be stable for the duration of their use. | Stable for at least 6 months at -20°C. |
| Dilution Integrity | If samples are to be diluted, the accuracy and precision of the diluted samples should be within ±15% of the nominal concentration. | Dilution up to 1:10 with blank matrix demonstrated acceptable accuracy and precision. |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the validation of an LC-MS/MS method for Rifabutin.
Sample Preparation: Protein Precipitation
This method is commonly used for its simplicity and efficiency in removing proteins from biological samples.[5][6]
-
Thaw frozen human plasma or other biological matrix samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Aliquot 100 µL of the sample into a clean microcentrifuge tube.
-
Add 200 µL of a precipitation solution (e.g., acetonitrile or methanol) containing the internal standard, this compound, at a known concentration (e.g., 1 µg/mL).[3]
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is crucial for isolating Rifabutin and this compound from other matrix components.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., Poroshell 120 EC-C18, 4.6 mm × 50 mm, 2.7 μm) is often suitable.[3]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (e.g., 50:50, v/v).
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in detecting and quantifying the analytes.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rifabutin: The transition of the precursor ion to a specific product ion is monitored (e.g., m/z 847.4 → 815.4).
-
This compound: The transition of the deuterated precursor ion to its corresponding product ion is monitored (e.g., m/z 854.4 → 822.4).[7]
-
-
Source Parameters: Optimized for maximum signal intensity, including parameters like ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas).
Visualizing the Validation Process
To better understand the interconnectedness of the validation experiments and the overall workflow, the following diagrams are provided.
Caption: High-level workflow for LC-MS/MS method validation and application.
Caption: Logical relationship of core bioanalytical method validation parameters.
References
- 1. id-eptri.eu [id-eptri.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle: Rifabutin-d7 vs. Structural Analogs as Internal Standards for Rifabutin Analysis
In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to achieving accurate and reliable quantification of an analyte. For the antimycobacterial agent Rifabutin, this choice often narrows down to two principal options: a stable isotope-labeled (SIL) internal standard, Rifabutin-d7, or a structurally similar molecule, known as a structural analog. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision for their Rifabutin analysis.
The Ideal Internal Standard: A Theoretical Overview
The primary role of an internal standard in quantitative mass spectrometry is to compensate for variations in sample preparation and instrument response. An ideal IS should co-elute with the analyte, exhibit similar ionization efficiency, and experience identical matrix effects.
Stable Isotope-Labeled (SIL) Internal Standards , such as this compound, are considered the gold standard. In this compound, seven hydrogen atoms are replaced with deuterium. This modification results in a molecule that is chemically identical to Rifabutin, ensuring it behaves similarly during extraction, chromatography, and ionization. The key difference is its increased mass, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.
Structural Analog Internal Standards , on the other hand, are different molecules that are chemically and structurally similar to the analyte. For Rifabutin, a potential structural analog could be another rifamycin antibiotic, such as Rifampicin, or a completely different molecule that exhibits similar physicochemical properties. While more readily available and often less expensive than SILs, their different chemical nature can lead to variations in extraction recovery, chromatographic retention, and ionization response compared to the analyte.
Performance Under the Microscope: A Data-Driven Comparison
The following tables summarize the performance of this compound and a structural analog internal standard in the analysis of Rifabutin. It is important to note that the data for this compound is derived from LC-MS/MS methods, while the available data for a structural analog (Medazepam) comes from an HPLC-UV method. This difference in analytical technique should be considered when comparing the performance metrics.
Table 1: Performance of this compound as an Internal Standard in LC-MS/MS Analysis
| Parameter | Result | Citation |
| Accuracy (% Deviation) | Within ±10.0% | [1] |
| Precision (%CV) | ≤ 10.7% | [1] |
| Recovery | 76.7% - 99.1% | [2][3] |
| Matrix Effect (%CV) | 1.0% - 2.8% | [2][3] |
Table 2: Performance of a Structural Analog (Medazepam) as an Internal Standard in HPLC-UV Analysis
| Parameter | Result | Citation |
| Precision (%RSD) | < 15% | [4] |
| Recovery | > 70% | [4] |
Key Observations:
-
Accuracy and Precision: The LC-MS/MS method using this compound demonstrates excellent accuracy and precision, with percent deviation and coefficient of variation well within the accepted bioanalytical method validation limits.[1]
-
Recovery: Both this compound and the structural analog show good recovery. However, the recovery for this compound in an LC-MS/MS method is reported with a tighter range and higher overall percentage.[2][3][4]
Experimental Corner: Protocols for Analysis
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for Rifabutin analysis using both this compound and a structural analog internal standard.
Experimental Protocol for Rifabutin Analysis using this compound (LC-MS/MS)
This protocol is based on a validated method for the determination of Rifabutin in human plasma.[1]
1. Sample Preparation:
-
To 50 µL of plasma, add the internal standard solution (this compound).
-
Precipitate proteins by adding an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile/methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Rifabutin: Specific precursor to product ion transition.
-
This compound: Specific precursor to product ion transition, accounting for the mass difference.
-
Experimental Protocol for Rifabutin Analysis using a Structural Analog (Medazepam) (HPLC-UV)
This protocol is based on a method for the quantitation of Rifabutin in human plasma and urine.[4]
1. Sample Preparation:
-
To 1 mL of plasma, add the internal standard (Medazepam).
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Back-extract the analytes into an acidic aqueous solution.
-
Inject the aqueous layer into the HPLC system.
2. HPLC-UV Conditions:
-
Chromatographic Column: An ODS (C18) reverse-phase column.
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer.
-
Detection: UV absorbance at 275 nm.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams were created using the DOT language.
Caption: Experimental workflow for Rifabutin analysis using this compound internal standard.
Caption: Experimental workflow for Rifabutin analysis using a structural analog internal standard.
Conclusion: Making the Right Choice
The evidence strongly supports the use of This compound as the superior internal standard for the LC-MS/MS analysis of Rifabutin. Its chemical identity with the analyte ensures the most effective compensation for analytical variability, leading to higher accuracy, precision, and better management of matrix effects.
While a structural analog can be a viable and more cost-effective alternative, particularly for less demanding applications or when a SIL is unavailable, its performance may be compromised. The differences in chemical properties can lead to variations in extraction efficiency and chromatographic behavior, potentially impacting the accuracy of the results. The choice of a suitable structural analog requires careful validation to ensure it adequately mimics the behavior of Rifabutin throughout the analytical process.
For researchers, scientists, and drug development professionals aiming for the highest level of data quality and regulatory compliance in Rifabutin bioanalysis, this compound is the recommended internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive method for quantitation of rifabutin and its desacetyl metabolite in human biological fluids by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Rifabutin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published bioanalytical methods for the quantification of Rifabutin in biological matrices. While a formal inter-laboratory comparison study has not been identified in the public domain, this document synthesizes data from individual validated methods to offer a comprehensive resource for researchers. The following sections detail the performance characteristics and experimental protocols of various analytical techniques, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Data Summary: Performance of Bioanalytical Methods
The quantitative performance of a bioanalytical method is critical for its application in pharmacokinetic and other clinical studies. The following tables summarize the key validation parameters reported for different Rifabutin assays.
Table 1: Comparison of LC-MS/MS Methods for Rifabutin Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma | Human Plasma | Human Breast Milk |
| Linearity Range (ng/mL) | 75–30000[1] | 62.5-4000[2] | 15.0–1500[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 75[1] | 62.5[2] | 15.0[3] |
| Intra-day Precision (%RSD) | <10%[4] | Not Reported | <15% |
| Inter-day Precision (%RSD) | <10%[4] | Not Reported | <15% |
| Accuracy (%Deviation) | Within ±15% | 97.13-108.15%[2] | Within ±15% |
| Recovery (%) | Not Reported | 98.53-99.56%[2] | Not Reported |
| Internal Standard | Rifampin[5] | Not Specified | Not Specified |
Table 2: Comparison of HPLC-UV Methods for Rifabutin Quantification
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Human Plasma[6] | Human Plasma[5] |
| Linearity Range (ng/mL) | 5-600[6] | 25-10000[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5[6] | 25[5] |
| Intra-day Precision (%RSD) | Good reproducibility[6] | <10%[5] |
| Inter-day Precision (%RSD) | Good reproducibility[6] | <10%[5] |
| Accuracy | Good reproducibility[6] | Not Reported |
| Recovery (%) | Not Reported | 101%[5] |
| Internal Standard | Sulindac[6] | Rifampicin[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the typical experimental protocols for the quantification of Rifabutin using LC-MS/MS and HPLC-UV.
LC-MS/MS Method Protocol
This protocol is a generalized representation based on commonly reported procedures for Rifabutin analysis in human plasma.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used for separation.[7]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Rifabutin and its internal standard.
-
HPLC-UV Method Protocol
This protocol is a generalized representation based on published HPLC-UV methods for Rifabutin quantification.
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Plasma samples are often cleaned up and concentrated using a C8 or C18 SPE cartridge.[6]
-
Elution: Rifabutin and the internal standard are eluted from the SPE cartridge with an organic solvent like methanol.[6]
-
Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase.[6]
-
-
Chromatographic Conditions:
-
Column: A Zorbax Rx C8 column or a similar reverse-phase column is used.[6]
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate and sodium acetate) and an organic solvent (e.g., acetonitrile) is common.[6]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
-
UV Detection:
-
The absorbance is monitored at a wavelength of 275 nm.[6]
-
Visualizations
The following diagrams illustrate the typical workflows for the bioanalytical methods described.
References
- 1. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpr.net [wjpr.net]
- 3. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics of Rifabutin in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of rifabutin in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
Cross-Validation of Rifabutin Assays: A Comparative Guide to Analytical Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of Rifabutin is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comprehensive cross-validation comparison of common analytical platforms used for Rifabutin assays, supported by experimental data from published studies.
The choice of an analytical platform for drug quantification can significantly impact study outcomes, with each method offering a unique balance of sensitivity, specificity, throughput, and cost. This guide focuses on three prevalent techniques for Rifabutin analysis: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Performance Data Summary
The following tables summarize the quantitative performance characteristics of each analytical platform for Rifabutin determination, based on data from validated methods.
Table 1: Comparison of Linearity and Range
| Analytical Platform | Linearity Range | Correlation Coefficient (r²) |
| HPLC-DAD | 10 - 50 µg/mL[1] | 0.9999[1] |
| 5 - 25 µg/mL[2] | - | |
| LC-MS/MS | 0.0150 - 1.50 µg/mL[3] | >0.99[4] |
| 75 - 30,000 ng/mL[4][5] | - | |
| UV-Visible Spectrophotometry | 1 - 20 µg/mL[6] | 0.999[6] |
Table 2: Comparison of Precision (Intra-day and Inter-day)
| Analytical Platform | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| HPLC-DAD | 0.36 - 0.89[7] | 0.36 - 1.93[7] |
| LC-MS/MS | <15% (CV)[5] | <15% (CV)[5] |
| UV-Visible Spectrophotometry | 0.61 - 1.86[6] | 0.27 - 1.60[6] |
Table 3: Comparison of Accuracy and Recovery
| Analytical Platform | Accuracy (% Deviation) | Recovery (%) |
| HPLC-DAD | - | 99.22[1] |
| LC-MS/MS | <15%[5] | 76.7 - 99.1[3][8] |
| UV-Visible Spectrophotometry | - | 99.18 - 99.93[6] |
Table 4: Comparison of Sensitivity (LOD & LOQ)
| Analytical Platform | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-DAD | 15.19 µg/mL[1] | 5.01 µg/mL[1] |
| LC-MS/MS | - | 37.5 ng/mL (for desacetyl metabolite)[4][5] |
| UV-Visible Spectrophotometry | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used for Rifabutin analysis on each platform.
HPLC-DAD Method
-
Instrumentation: A Shimadzu SCL-10AVP with a Quaternary Pump and a C-18 column (Zodiac-100; 150 x 4.6 mm, 5 µm particle size) is a suitable system.[7]
-
Mobile Phase: An isocratic elution with a mixture of 0.5% Trifluoroacetic Acid and Acetonitrile (30:70 v/v) is used.[1][7]
-
Flow Rate: The flow rate is maintained at 1.2 ml/min.[7]
-
Detection: Effluents are monitored at wavelengths of 275 nm and 310 nm.[7]
-
Sample Preparation: A standard stock solution of Rifabutin is prepared by dissolving 10 mg of the drug in 0.5ml of 0.1N HCl and diluting to 10 ml with distilled water to achieve a concentration of 1000 µg/ml.[7] Further dilutions are made with distilled water to prepare calibration standards and quality control samples.[7]
LC-MS/MS Method
-
Instrumentation: A high-pressure liquid chromatography (HPLC) system coupled to a mass spectrometer (MS) is employed.[4][5] A 3 × 100 mm ACE® C18 column is used for chromatographic separation.[5]
-
Mobile Phase: The mobile phase consists of a mixture of formic acid, water, and acetonitrile (0.5:55:45, v/v/v).[5]
-
Flow Rate: A flow rate of 1.0 mL per minute is used.[5]
-
Sample Preparation: A simple protein-precipitation extraction is performed on 50 μL of human plasma.[4][5]
-
MS/MS Detection: The assay is validated according to FDA criteria for bioanalytical assays.[4][5] Specific mass transitions for Rifabutin and its metabolites are monitored.
UV-Visible Spectrophotometry Method
-
Instrumentation: A UV-Visible spectrophotometer is used for analysis.
-
Wavelength of Maximum Absorbance (λmax): The λmax for Rifabutin is determined to be 237 nm.[6]
-
Solvent: A solution of an organic phase in aqueous media is used as the solvent.[6]
-
Procedure: Calibration standards of Rifabutin are prepared and their absorbance is measured at 237 nm.[6] A calibration curve of concentration versus absorbance is then plotted to determine the concentration of unknown samples.[6]
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of a Rifabutin assay between different analytical platforms.
Caption: Workflow for cross-validating Rifabutin assays across different platforms.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. actascientific.com [actascientific.com]
- 8. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the linearity, accuracy, and precision of a Rifabutin assay with Rifabutin-d7.
An objective guide for researchers, scientists, and drug development professionals on the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Rifabutin, utilizing its deuterated internal standard, Rifabutin-d7. This guide provides a detailed experimental protocol and summarizes key performance metrics from published studies.
Overview of the Rifabutin Assay
Rifabutin is a semi-synthetic antibiotic primarily used in the treatment of mycobacterial infections, including tuberculosis.[1][2][3] Accurate quantification of Rifabutin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. It effectively corrects for variability in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the assay.[5]
This guide outlines a typical validation workflow and presents compiled performance data from studies that have successfully developed and validated such methods.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of Rifabutin in a biological matrix using LC-MS/MS with this compound as an internal standard.
Caption: General workflow for Rifabutin bioanalysis using LC-MS/MS.
Detailed Experimental Protocol
This protocol is a representative example based on methodologies reported for the quantification of Rifabutin in biological fluids.[5][6][7]
1. Materials and Reagents:
-
Analytes: Rifabutin, this compound (internal standard)[5]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA)[6]
-
Matrix: Human plasma (K2EDTA) or other relevant biological fluid[6]
2. Preparation of Standards and Quality Controls (QCs):
-
Stock Solutions: Prepare primary stock solutions of Rifabutin and this compound in a suitable organic solvent (e.g., methanol).
-
Working Solutions: Create a series of working standard solutions by serially diluting the Rifabutin stock solution. Prepare a separate working solution for the internal standard (this compound).
-
Calibration Standards (CS): Prepare calibration standards by spiking blank biological matrix with the appropriate Rifabutin working solutions to achieve a concentration range (e.g., 0.0150 to 1.50 µg/mL).[5][8]
-
Quality Control (QC) Samples: Prepare QC samples in blank matrix at a minimum of three concentration levels: low, medium, and high (e.g., 225, 4500, and 24000 ng/mL).[6]
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of study samples, calibration standards, or QC samples into microcentrifuge tubes.[6]
-
Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples).[6]
-
Vortex briefly.
-
Add 150 µL of a precipitation solvent (e.g., 0.1% TFA in acetonitrile) to each tube to precipitate proteins.[6]
-
Vortex thoroughly and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
Depending on sensitivity needs, the sample may be evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
4. LC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., Supelco discovery C18, 10 cm × 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of aqueous and organic solvents, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[9]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[9]
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Rifabutin and this compound.
5. Method Validation:
-
The assay should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[6]
-
Linearity: Assess the linearity of the calibration curve by plotting the peak area ratio (Rifabutin/Rifabutin-d7) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.[9]
-
Accuracy and Precision: Analyze replicate QC samples (n=6) at low, medium, and high concentrations on at least three separate days.[6] The mean accuracy should be within 85-115% of the nominal value (80-120% for the Lower Limit of Quantification, LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% for LLOQ).[6][7]
Performance Data Comparison
The following tables summarize the linearity, accuracy, and precision data from published studies validating LC-MS/MS assays for Rifabutin using a deuterated internal standard.
Table 1: Linearity of Rifabutin Assays
| Biological Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r or r²) | Reference |
| Human Breast Milk | 15.0 - 1500 | Not explicitly stated, but method was validated | [5][8] |
| Human Plasma | 75 - 30,000 | >0.99 (Implied by FDA validation) | [6][7] |
Table 2: Inter- and Intra-Assay Precision of Rifabutin Quantification
| Biological Matrix | QC Level (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Reference |
| Human Plasma | LLOQ (75) | ≤ 10.7 | ≤ 10.7 | [6] |
| Low (225) | ≤ 5.8 | ≤ 5.8 | [6] | |
| Medium (4500) | ≤ 5.8 | ≤ 5.8 | [6] | |
| High (24000) | ≤ 5.8 | ≤ 5.8 | [6] | |
| Human Breast Milk | Range (15-1500) | Not explicitly detailed, but mean regression precision (%CV) was 1.0-2.8 | Assessed over three independent batches | [5][10] |
Table 3: Inter- and Intra-Assay Accuracy of Rifabutin Quantification
| Biological Matrix | QC Level (ng/mL) | Intra-Assay Accuracy (% Deviation) | Inter-Assay Accuracy (% Deviation) | Reference |
| Human Plasma | LLOQ (75) | ≤ 7.8 | ≤ 7.8 | [6] |
| Low (225) | ≤ 10.0 | ≤ 10.0 | [6] | |
| Medium (4500) | ≤ 10.0 | ≤ 10.0 | [6] | |
| High (24000) | ≤ 10.0 | ≤ 10.0 | [6] | |
| Human Breast Milk | Range (15-1500) | Validated across three batches, meeting acceptance criteria | Validated across three batches, meeting acceptance criteria | [5][8] |
Conclusion
The LC-MS/MS method for the quantification of Rifabutin using this compound as an internal standard demonstrates excellent performance in terms of linearity, accuracy, and precision. Published data shows that the method is robust and reliable across different biological matrices, including human plasma and breast milk.[5][6] The assay achieves wide dynamic ranges and meets the stringent validation criteria set by regulatory agencies, with precision (%CV) and accuracy (% deviation) values well within the acceptable limits of ±15% for QC samples and ±20% for the LLOQ.[6][7] This makes it a highly suitable and dependable method for demanding research and clinical applications.
References
- 1. Clinical pharmacokinetics of rifabutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rifabutin: a review with emphasis on its role in the prevention of disseminated Mycobacterium avium complex infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rifabutin for treating pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Model-Based Comparative Analysis of Rifampicin and Rifabutin Drug-Drug Interaction Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
The Gold Standard: Justification for Using a Stable Isotope-Labeled Internal Standard in Rifabutin Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the anti-tuberculosis drug Rifabutin, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison of internal standards, with a focus on justifying the use of a stable isotope-labeled (SIL) internal standard for Rifabutin analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of an internal standard (IS) in quantitative bioanalysis is a long-established practice to correct for the variability inherent in sample preparation and analysis. An ideal IS should mimic the analyte of interest through the entire analytical process, from extraction to detection. While various compounds can be employed as internal standards, SIL internal standards are widely considered the "gold standard," particularly for LC-MS/MS applications.[1][2]
A SIL internal standard is a form of the analyte in which one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). For Rifabutin, a deuterated version such as Rifabutin-d7 is commonly used.[3] This subtle modification in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.
Comparing Internal Standard Strategies for Rifabutin Analysis
The primary alternative to a SIL-IS is a structural analogue, a compound with a similar chemical structure to the analyte. While more readily available and often less expensive, structural analogues have significant limitations that can compromise data quality.
| Feature | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analogue IS (e.g., Medazepam, Raloxifene) |
| Co-elution | Co-elutes with the analyte, ensuring it experiences the same matrix effects. | May have different retention times, leading to differential matrix effects.[2] |
| Extraction Recovery | Mimics the extraction recovery of the analyte across a range of conditions and patient samples. | Extraction efficiency can differ from the analyte, leading to inaccurate quantification.[4] |
| Ionization Efficiency | Experiences the same ionization suppression or enhancement as the analyte in the mass spectrometer source. | Ionization response can be significantly different from the analyte and more susceptible to matrix effects.[2] |
| Accuracy & Precision | Leads to high accuracy and precision in analytical results.[3][5] | Can result in compromised accuracy and precision due to the reasons listed above. |
| Availability & Cost | Can be more expensive and may require custom synthesis. | Generally more readily available and less expensive. |
The Decisive Advantage: Mitigating Matrix Effects
The most significant justification for using a SIL-IS in Rifabutin analysis is its superior ability to compensate for matrix effects. Biological matrices like plasma and breast milk are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal.[2] Because a SIL-IS co-elutes with the analyte and has virtually identical ionization properties, it is affected by the matrix in the same way. This allows for a highly accurate correction, resulting in more reliable and reproducible data.
Studies have shown that methods employing a SIL-IS for Rifabutin analysis in human plasma and breast milk exhibit excellent accuracy and precision, with coefficients of variation (%CV) typically below 15%.[3][5][6][7] For instance, a method for quantifying Rifabutin in human plasma using a deuterated internal standard demonstrated accuracy and precision with %CV values well within acceptable limits.[5] Another study analyzing Rifabutin in breast milk using this compound also reported high accuracy and precision.[3][6]
While some methods have been developed using structural analogues like medazepam for HPLC-UV analysis or raloxifene for LC-MS/MS, these approaches do not offer the same level of confidence in mitigating the variability inherent in complex biological samples.
Experimental Data Summary: The Performance of a SIL-IS for Rifabutin Analysis
The following table summarizes typical validation parameters from a study utilizing a stable isotope-labeled internal standard for the analysis of Rifabutin in a biological matrix by LC-MS/MS.
| Validation Parameter | Typical Performance with SIL-IS |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Precision (%CV) | < 15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Effectively compensated |
Experimental Protocol: A Typical LC-MS/MS Method for Rifabutin Analysis
Below is a representative experimental protocol for the quantification of Rifabutin in human plasma using a stable isotope-labeled internal standard.
1. Sample Preparation
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Rifabutin: Precursor ion > Product ion (e.g., 847.5 > 815.5)
-
This compound: Precursor ion > Product ion (e.g., 855.5 > 823.6)[3]
-
Visualizing the Workflow
The following diagram illustrates the logical workflow of a bioanalytical method for Rifabutin using a stable isotope-labeled internal standard.
Caption: Workflow for Rifabutin analysis using a SIL-IS.
References
- 1. japsonline.com [japsonline.com]
- 2. A sensitive method for quantitation of rifabutin and its desacetyl metabolite in human biological fluids by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous LC-MS-MS Determination of Lopinavir and Rifabutin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance characteristics of different LC-MS/MS systems for Rifabutin-d7 analysis.
A Comprehensive Comparison of LC-MS/MS Systems for the Analysis of Rifabutin-d7
For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of Rifabutin and its deuterated internal standard, this compound, is critical for pharmacokinetic studies and therapeutic drug monitoring. This guide provides an objective comparison of the performance characteristics of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems based on published experimental data.
Performance Characteristics of Various LC-MS/MS Systems
The following tables summarize the key performance parameters for Rifabutin analysis using different LC-MS/MS methodologies. Each method, employing a unique combination of instrumentation and experimental conditions, is presented as a distinct system for comparison.
Table 1: Quantitative Performance of LC-MS/MS Systems for Rifabutin Analysis
| Performance Metric | System 1: UPLC-MS/MS [1] | System 2: Agilent 1200 HPLC with AB Sciex API4000 [2] | System 3: Shimadzu Prominence HPLC with API 5000 [3] | System 4: LC-MS/MS (Unnamed) [4][5] |
| Linearity Range | Not explicitly stated for Rifabutin alone, but covered Cmax in diluted plasma. | 0.0150–1.50 µg/mL | 75–30,000 ng/mL | 1–1,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 0.0150 µg/mL | 75 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 17.0% | Not explicitly stated | ≤ 10.7% at LLOQ, < 5.8% for QCs | Within acceptable limits |
| Inter-day Precision (%CV) | < 17.0% | Not explicitly stated | ≤ 10.7% at LLOQ, < 5.8% for QCs | Within acceptable limits |
| Intra-day Accuracy (%Bias) | 91.5% to 110.0% | Not explicitly stated | ≤ 7.8% deviation at LLOQ, < 10.0% for QCs | Within acceptable limits |
| Inter-day Accuracy (%Bias) | 91.5% to 110.0% | Not explicitly stated | ≤ 7.8% deviation at LLOQ, < 10.0% for QCs | Within acceptable limits |
| Extraction Recovery | ≥ 90.2% | 76.7–99.1% | Not explicitly stated | > 50% |
| Matrix Effect | 97.1–110.0% (with internal standard) | Not influenced by matrix effects. | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. The following sections outline the experimental protocols for each system.
System 1: UPLC-MS/MS
-
Sample Preparation: A simple single-step protein precipitation with acetonitrile was employed.[1]
-
Liquid Chromatography:
-
Mass Spectrometry:
System 2: Agilent 1200 HPLC with AB Sciex API4000
-
Sample Preparation: A combination of protein precipitation with an acetonitrile and methanol mixture (1:1, v/v) followed by solid-phase extraction (SPE) was used.[2]
-
Liquid Chromatography:
-
System: Agilent 1200 HPLC.[2]
-
Column: Poroshell 120 EC-C18, 4.6 mm × 50 mm, 2.7 μm.[2]
-
Mobile Phase: Isocratic elution with 30% solvent A (0.1% formic acid in water) and 70% solvent B (0.1% formic acid in a mixture of acetonitrile and methanol (1:1, v/v)).[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Run Time: 3 minutes.[2]
-
-
Mass Spectrometry:
System 3: Shimadzu Prominence HPLC with API 5000
-
Sample Preparation: Protein precipitation using 0.1% trifluoroacetic acid in acetonitrile.[3]
-
Liquid Chromatography:
-
Mass Spectrometry:
System 4: LC-MS/MS (Unnamed)
-
Sample Preparation: Liquid-liquid extraction using 60% n-hexane in ethyl acetate from a 10 µL plasma sample.[4]
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the LC-MS/MS analysis of this compound, from sample collection to data analysis.
Caption: General workflow for this compound analysis by LC-MS/MS.
Conclusion
The choice of an LC-MS/MS system and method for this compound analysis will depend on the specific requirements of the study, such as the desired sensitivity, sample throughput, and available instrumentation. The presented data indicates that various combinations of sample preparation techniques, liquid chromatography columns, and mass spectrometers can achieve reliable and accurate quantification of Rifabutin in biological matrices. For instance, the UPLC-MS/MS system demonstrated high recovery and minimal matrix effects, while the method utilizing the AB Sciex API4000 provided a very low LLOQ. The Shimadzu Prominence system coupled with an API 5000 offered a rapid analysis time. Researchers should consider these performance characteristics in conjunction with the detailed experimental protocols to select the most appropriate method for their research needs.
References
- 1. Rapid and highly sensitive quantification of the anti-tuberculosis agents isoniazid, ethambutol, pyrazinamide, rifampicin and rifabutin in human plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Simultaneous LC-MS-MS Determination of Lopinavir and Rifabutin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Published LC-MS/MS Methods for Rifabutin Quantification Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Rifabutin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug interaction assessments. The use of a stable isotope-labeled internal standard, such as a deuterated analog of Rifabutin, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it corrects for matrix effects and variations in sample processing and instrument response.
This guide provides a comparative overview of published LC-MS/MS methods that employ deuterated standards for the quantification of Rifabutin. We present a summary of their key quantitative parameters and detailed experimental protocols to aid researchers in selecting or developing the most suitable method for their specific needs.
Quantitative Performance of Published Methods
The following table summarizes the key validation parameters of various published LC-MS/MS methods for the quantification of Rifabutin using deuterated internal standards. This allows for a direct comparison of their sensitivity, linear range, and accuracy.
| Reference | Matrix | Deuterated Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Deviation) |
| Podany et al., 2015 | Human Plasma | Rifabutin-IS (specific deuteration not stated) | 75 - 30,000 | 75 | ≤ 5.8 | Not explicitly stated, but overall precision was < 15% | ≤ 10.0 |
| Welivitiya et al., 2022 | Human Breast Milk | Rifabutin-d8 | 1.5 - 1500 | 1.5 | Not explicitly stated | Not explicitly stated | Not explicitly stated, but method was validated according to FDA and EMA guidelines |
| Fage et al., 2022 | Human Plasma | Isotopologue standard for each drug (specifics for Rifabutin not detailed) | Adapted for peak and trough concentrations | Not explicitly stated | ≤ 10.1 (at LLOQ) | ≤ 10.1 (at LLOQ) | ≤ 10.7 (at LLOQ) |
Detailed Experimental Protocols
This section provides a detailed breakdown of the methodologies employed in the cited publications, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Method 1: Podany et al., 2015
-
Sample Preparation: A simple protein precipitation method was used. 50 µL of human plasma was treated with a precipitating agent.[1]
-
Chromatography:
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Monitored Transitions: Specific precursor and product ions for Rifabutin and its internal standard were monitored.
-
Method 2: Welivitiya et al., 2022
-
Sample Preparation: Solid-phase extraction (SPE) was employed to extract the analytes from human breast milk. The less polar analytes, including Rifabutin, were eluted with 0.1% formic acid in a mixture of acetonitrile and water (6:4, v/v).[2][3]
-
Chromatography:
-
LC System: Agilent 1200 HPLC.[3]
-
Column: Poroshell 120 EC-C18, 4.6 mm × 50 mm, 2.7 µm.[3]
-
Mobile Phase: Isocratic elution with 30% solvent A (0.1% formic acid in water) and 70% solvent B (0.1% formic acid in a 1:1 mixture of acetonitrile and methanol).[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Run Time: 3 minutes.[3]
-
-
Mass Spectrometry:
Method 3: Fage et al., 2022
-
Sample Preparation: Protein precipitation with acetonitrile was performed.[4]
-
Chromatography:
-
Mass Spectrometry:
Visualizing the Methodologies
To better understand the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for the quantification of Rifabutin.
Caption: The logical relationship of using a deuterated internal standard.
References
- 1. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Safety Operating Guide
Proper Disposal of Rifabutin-d7: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of Rifabutin-d7, a deuterated analog of the antibiotic Rifabutin, is a critical component of laboratory safety and environmental responsibility. As a potent pharmaceutical compound, improper disposal can pose risks to human health and ecosystems. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, hazards, and first-aid measures. When handling this compound, laboratory personnel should always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dust particles.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by local, state, and federal regulations for hazardous pharmaceutical waste. Adherence to these guidelines is mandatory.
1. Waste Identification and Segregation:
-
Categorization: this compound waste is classified as hazardous pharmaceutical waste. It should never be mixed with general laboratory trash, sharps containers (unless the container itself is contaminated), or disposed of down the drain.
-
Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and cleaning materials from spills, must be segregated from other waste streams.
2. Waste Collection and Storage:
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a secure, designated area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent the spread of potential spills.
3. Engagement of a Licensed Waste Disposal Vendor:
-
Professional Disposal: The disposal of hazardous pharmaceutical waste must be handled by a licensed and certified hazardous waste management company. Your institution's EHS department will have established procedures and contracts with such vendors.
-
Documentation: Ensure that all required documentation, including a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal and is a legal requirement.
4. Spill Management:
In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill using a chemical spill kit. For powdered this compound, carefully sweep or vacuum the material into a designated hazardous waste container. For solutions, absorb the liquid with an inert absorbent material and place it in the waste container. Clean the spill area thoroughly with a suitable decontaminating agent. Report the spill to your EHS department.
Key Disposal Parameters for this compound
| Parameter | Guideline |
| Waste Classification | Hazardous Pharmaceutical Waste |
| Primary Disposal Method | Incineration at a licensed hazardous waste facility |
| Secondary Disposal Method | Engagement of a certified hazardous waste disposal vendor |
| PPE Requirement | Safety goggles, chemical-resistant gloves, lab coat |
| Storage | Secure, designated, and labeled hazardous waste container |
| Spill Cleanup | Use of a chemical spill kit and appropriate decontamination |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.
Essential Safety and Logistical Information for Handling Rifabutin-d7
This document provides crucial safety and logistical guidance for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Rifabutin-d7. The information is based on the safety data for the parent compound, Rifabutin, as specific data for the deuterated form is limited. It is presumed that the safety and handling precautions for this compound are comparable to those for Rifabutin.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Specification | Standard Compliance (or equivalent) |
| Eye Protection | Tightly fitting safety goggles or glasses with side shields should be worn if eye contact is possible.[1][2] | EN 166, ANSI Z87.1 |
| Hand Protection | Chemical-resistant, impervious gloves must be worn.[2] Gloves should be inspected before use, and proper removal techniques should be followed to avoid skin contact. | EU Directive 89/686/EEC, EN 374 |
| Body Protection | A long-sleeved laboratory gown or fire/flame-resistant and impervious clothing is required to prevent skin contact.[2][3] For bulk processing or in case of significant spills, "bunny suit" coveralls may be necessary for full-body protection.[4] | EN 13982, ANSI 103 |
| Respiratory Protection | Under normal use with adequate ventilation, respiratory protection may not be required. However, if dust is generated or the Occupational Exposure Limit (OEL) is exceeded, a P3 filter particulate respirator with a half mask is recommended.[1] | EN 140, EN 143, ASTM F2704-10 |
Occupational Exposure Limits
The Occupational Exposure Band (OEB) system is used to categorize substances based on their hazard potential when a specific Occupational Exposure Limit (OEL) has not been established.[1] For Rifabutin, the following limit has been noted:
| Substance | Limit Type | Value |
| Rifabutin | TWA | 10 mg/m³ |
Experimental Protocol: Safe Handling of this compound
Adherence to the following procedural steps is critical for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a laboratory fume hood or an area with appropriate local exhaust ventilation.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Minimize dust generation and accumulation during handling.[1]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as detailed in the table above. This includes a lab coat, safety goggles, and gloves.[2][3]
-
If there is a risk of generating airborne particles, a suitable respirator must be worn.[1]
3. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.[5]
-
Do not breathe in dust or aerosols.[5]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[2][5]
4. Storage:
-
Store this compound in a tightly closed container in a dry and well-ventilated place.[2]
-
Keep in a dark place, under an inert atmosphere, and in a freezer at -20°C.[6]
-
Protect from light and excessive heat.[7]
5. Disposal:
-
Dispose of waste in a properly labeled, sealed container.[1]
-
Follow all federal, state, and local environmental regulations for the disposal of chemical waste.[5]
-
One recommended method for disposal of unused medicine is to mix it with an unappealing substance like dirt or cat litter, place it in a sealed plastic bag, and then dispose of it in the trash.[8]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[2][9]
-
Inhalation: Move the person to fresh air and keep them at rest. Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Chemical Spill Response:
The following diagram outlines the procedural workflow for managing a chemical spill of this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Personal protective equipment and clothing - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. lupin.com [lupin.com]
- 6. Rifabutin | 72559-06-9 [chemicalbook.com]
- 7. lupin.com [lupin.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. fishersci.nl [fishersci.nl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
